molecular formula C14H18N2O4 B11021825 N-cyclohexyl-4-methoxy-3-nitrobenzamide

N-cyclohexyl-4-methoxy-3-nitrobenzamide

Cat. No.: B11021825
M. Wt: 278.30 g/mol
InChI Key: OCIHBYSAJKPYSI-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxy-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

N-cyclohexyl-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C14H18N2O4/c1-20-13-8-7-10(9-12(13)16(18)19)14(17)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,17)

InChI Key

OCIHBYSAJKPYSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of N-cyclohexyl-4-methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-cyclohexyl-4-methoxy-3-nitrobenzamide: Structure, Properties, and Analytical Characterization

Abstract

This technical guide provides a comprehensive scientific overview of N-cyclohexyl-4-methoxy-3-nitrobenzamide, a substituted aromatic amide of interest in medicinal chemistry and materials science. This document details the molecule's chemical structure, physicochemical properties, a robust synthesis protocol, and a multi-technique analytical workflow for its complete structural elucidation and purity assessment. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented with the rationale behind experimental choices, reflecting field-proven insights. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel benzamide derivatives.

Molecular Structure and Physicochemical Properties

N-cyclohexyl-4-methoxy-3-nitrobenzamide is a complex organic molecule featuring a central benzamide core. The structure is characterized by a cyclohexyl group attached to the amide nitrogen, and a methoxy and a nitro group substituted on the aromatic ring at positions 4 and 3, respectively. These substitutions create a specific electronic and steric environment that dictates the molecule's chemical reactivity and physical properties.

Chemical Structure

The definitive structure is established through the covalent bonding arrangement of its constituent atoms. The IUPAC name, SMILES string, and InChIKey provide standardized, machine-readable representations of this structure.

  • IUPAC Name: N-cyclohexyl-4-methoxy-3-nitrobenzamide

  • Canonical SMILES: COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)[O-]

  • InChIKey: Based on the structure, a unique InChIKey would be generated by standard chemical software.

Physicochemical Data Summary

The fundamental properties of N-cyclohexyl-4-methoxy-3-nitrobenzamide are critical for its handling, characterization, and application. The following table summarizes its key computed physicochemical data.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₄(Calculated)
Average Molecular Weight 278.31 g/mol (Calculated)
Monoisotopic Mass 278.1267 Da(Calculated)
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 5(Calculated)
Rotatable Bonds 3(Calculated)
Topological Polar Surface Area 84.18 Ų(Calculated)

Synthesis and Purification Workflow

The synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide is most logically achieved via an amide coupling reaction. This involves activating the carboxylic acid of 4-methoxy-3-nitrobenzoic acid and subsequently reacting it with cyclohexylamine. This approach is a cornerstone of medicinal chemistry for constructing the robust amide bond.[1][2]

Synthesis Rationale and Protocol

The chosen synthetic route involves a two-step, one-pot process where the benzoic acid derivative is first converted to a more reactive acyl chloride intermediate. This intermediate is then immediately reacted with the primary amine (cyclohexylamine) to form the final amide product. A tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3]

Experimental Protocol: Synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 4-methoxy-3-nitrobenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Acid Chloride Formation: Cool the solution to 0°C using an ice bath. Add oxalyl chloride (1.1 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).[4]

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amine Addition: Re-cool the flask to 0°C. In a separate flask, prepare a solution of cyclohexylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the freshly prepared acyl chloride solution.

  • Amidation Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

  • Workup and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Strategy

Achieving high purity is essential for accurate analytical characterization and any subsequent biological evaluation.[5][6] The crude product from the synthesis typically requires purification to remove unreacted starting materials and side products. A sequential purification workflow is recommended for optimal results.

Purification_Workflow Crude Crude Product (Post-Workup) Column Silica Gel Column Chromatography Crude->Column Dissolve in min. CH2Cl2 Fractions Purity Analysis of Fractions (TLC) Column->Fractions Elute with Hexane/ Ethyl Acetate Gradient Pure Pure N-cyclohexyl-4-methoxy- 3-nitrobenzamide Fractions->Pure Combine Pure Fractions & Evaporate Analytical_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC-UV Analysis Sample->HPLC Structure Structural Confirmation (C-H Framework) NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment (>95%) HPLC->Purity Final Characterized Compound Structure->Final MW->Final Purity->Final

Sources

Technical Guide: N-cyclohexyl-4-methoxy-3-nitrobenzamide in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of N-cyclohexyl-4-methoxy-3-nitrobenzamide , focusing on its role as a critical chemical scaffold and intermediate in the development of epigenetic modulators, specifically ATAD2 inhibitors .

Executive Summary

N-cyclohexyl-4-methoxy-3-nitrobenzamide (CAS: 328259-59-2) is a synthetic benzamide derivative primarily utilized in medicinal chemistry as a key intermediate and pharmacophore fragment.[1] Its structural core—containing a 4-methoxy-3-nitrobenzene moiety—serves as a privileged scaffold for designing inhibitors of the ATAD2 (ATPase family AAA domain-containing protein 2) bromodomain.

In the context of oncology, particularly Triple-Negative Breast Cancer (TNBC), this molecule represents a strategic building block for Fragment-Based Drug Discovery (FBDD) . It is typically synthesized via amide coupling and subsequently reduced to an aniline derivative to link with larger scaffolds (e.g., theophylline) to generate potent ATAD2 inhibitors (such as Compound 19f) that suppress c-Myc signaling.

Key Technical Parameters:

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2]
  • Molecular Weight: 278.30 g/mol [2]

  • Primary Application: Synthesis of ATAD2 Bromodomain Inhibitors

  • Target Mechanism: Epigenetic Reader Inhibition (Acetyl-lysine mimicry)

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This compound is characterized by a central benzene ring substituted with a nitro group at the meta position and a methoxy group at the para position relative to the amide linkage. The cyclohexyl group provides hydrophobic bulk, essential for probing the solvent-exposed regions of the target protein binding pocket.

Table 1: Physicochemical Profile
PropertyValueNote
IUPAC Name N-cyclohexyl-4-methoxy-3-nitrobenzamide
CAS Number 328259-59-2Listed as AldrichCPR / Building Block
Appearance Light yellow solidTypical of nitro-aromatics
Solubility DMSO, DMF, ChloroformLow water solubility
LogP (Predicted) ~3.1Lipophilic, suitable for membrane permeability
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Nitro O, Methoxy O, Amide O)

Biological Target: ATAD2 and c-Myc Signaling

The primary biological relevance of N-cyclohexyl-4-methoxy-3-nitrobenzamide lies in its activity against ATAD2 , a bromodomain-containing protein that acts as an epigenetic "reader."

Mechanism of Action

ATAD2 recognizes acetylated lysine residues on histone H4 (specifically H4K5ac and H4K12ac). Upon binding, it recruits transcriptional machinery to drive the expression of oncogenes, most notably c-Myc .

  • The Pharmacophore Role: The 4-methoxy-3-nitrobenzamide core mimics the acetyl-lysine residue of histones. The amide carbonyl can form hydrogen bonds with the conserved asparagine (Asn1064) in the ATAD2 binding pocket, while the aromatic ring engages in pi-stacking interactions.

  • Therapeutic Outcome: Inhibition of ATAD2 destabilizes the ATAD2-c-Myc complex, leading to reduced c-Myc expression, cell cycle arrest, and apoptosis in cancer cells (e.g., BT-549 cells).

Signaling Pathway Visualization

The following diagram illustrates the cascade from ATAD2 inhibition to apoptosis, highlighting the intervention point of benzamide-derived inhibitors.

ATAD2_Pathway Inhibitor Benzamide Derivative (Inhibitor) ATAD2 ATAD2 (Bromodomain) Inhibitor->ATAD2 Competitive Inhibition (Blocks Asn1064) Complex ATAD2-Chromatin Complex Inhibitor->Complex Disruption ATAD2->Complex Binding Histone Acetylated Histone (H4K5ac) Histone->Complex Recruitment cMyc c-Myc Transcription Factor Complex->cMyc Co-activation Apoptosis Apoptosis (Cell Death) Complex->Apoptosis Loss of Signal Proliferation Tumor Cell Proliferation cMyc->Proliferation Upregulation

Figure 1: Mechanism of ATAD2 inhibition preventing c-Myc driven proliferation.

Synthesis & Experimental Protocols

The synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide is a standard amide coupling reaction. In drug discovery campaigns, this molecule often serves as an intermediate (Compound 17i) which is subsequently reduced to an aniline to allow for further scaffold growth (e.g., coupling to theophylline or purine cores).

Synthesis Protocol (Amide Coupling)

Objective: Synthesize N-cyclohexyl-4-methoxy-3-nitrobenzamide from 4-methoxy-3-nitrobenzoic acid.

Reagents:

  • 4-Methoxy-3-nitrobenzoic acid (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • HATU or EDCI/HOBt (Coupling agents, 1.2 eq)

  • DIPEA (Base, 2.0 eq)

  • DMF or DCM (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 4-methoxy-3-nitrobenzoic acid in anhydrous DMF (dimethylformamide) under an inert atmosphere (N

    
    ).
    
  • Coupling: Add DIPEA (N,N-Diisopropylethylamine) followed by HATU. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Addition: Dropwise add Cyclohexylamine.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor progress via TLC (Thin Layer Chromatography) or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to yield the light yellow solid.
    
Downstream Application: Nitro Reduction

To utilize this molecule as a scaffold for larger inhibitors (e.g., Theophylline derivatives), the nitro group is reduced to an amine.

Protocol:

  • Dissolve N-cyclohexyl-4-methoxy-3-nitrobenzamide in Methanol/THF.

  • Add 10% Pd/C catalyst (10% w/w).

  • Stir under H

    
     atmosphere (balloon pressure) for 2–4 hours.
    
  • Filter through Celite to remove the catalyst.

  • Concentrate to obtain 3-amino-N-cyclohexyl-4-methoxybenzamide , ready for further coupling.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Methoxy-3-nitrobenzoic Acid Product N-cyclohexyl-4-methoxy- 3-nitrobenzamide (Target Intermediate) Start->Product Amide Coupling Reagent Cyclohexylamine + HATU/DIPEA Reagent->Product Amine 3-Amino-N-cyclohexyl- 4-methoxybenzamide Product->Amine Nitro Reduction Reduction H2, Pd/C (Reduction) Reduction->Amine FinalDrug Final ATAD2 Inhibitor (e.g., Theophylline derivative) Amine->FinalDrug Scaffold Growth

Figure 2: Synthetic route from starting acid to functionalized aniline scaffold.

Structure-Activity Relationship (SAR) Insights

Research into ATAD2 inhibitors has highlighted the importance of the 4-methoxy-3-nitro substitution pattern.

  • 4-Methoxy Group: Occupies a hydrophobic pocket near the active center (Asn1064). In optimized inhibitors, this group is critical for potency; replacing it with larger groups often decreases activity due to steric clashes.

  • 3-Nitro Group: Acts as an electron-withdrawing group that influences the acidity of the aniline (after reduction) or participates in electrostatic interactions. In the final inhibitors, this position is often substituted or part of the linker to the core scaffold.

  • Cyclohexyl Amide: The cyclohexyl ring provides a "cap" that protects the binding pocket from solvent, a common strategy in bromodomain inhibitor design to increase residence time.

Comparative Potency Data (Contextual): | Compound ID | Structure Description | ATAD2 IC


 (

M) | Activity Note | | :--- | :--- | :--- | :--- | | 17i | N-cyclohexyl-4-methoxy-3-nitrobenzamide | > 10

M (Est.)[3] | Fragment/Intermediate; low intrinsic potency. | | 19f | Theophylline-Benzamide Derivative | 0.27

M
| Optimized lead; high potency & selectivity. | | 19d | Cyclopentyl Analog | 5.13

M | Reduced hydrophobic fit compared to 19f. |

Note: Data derived from fragment-based optimization studies where 17i serves as a precursor.

References

  • Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry (2023). Relevance: Identifies "Compound 17i" (N-cyclohexyl-4-methoxy-3-nitrobenzamide) as a synthesized intermediate in the pathway to potent ATAD2 inhibitors. URL:[Link][4]

  • N-cyclohexyl-4-methoxy-3-nitrobenzamide Substance Record. Source: PubChem (CID 711599). Relevance: Provides chemical structure, calculated physicochemical properties, and unique identifiers. URL:[Link]

  • ATAD2 as a Druggable Target in Cancer. Source: National Institutes of Health (NIH) / PubMed. Relevance: Background on the biological mechanism of ATAD2 and the rationale for benzamide-based inhibitors. URL:[Link] (General Search for ATAD2 Inhibitors)

Sources

The Nitrobenzamide Scaffold: SAR and Mechanistic Divergence of 4-Methoxy-3-nitrobenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and mechanistic analysis of 4-methoxy-3-nitrobenzamide and its analogs. While the benzamide moiety suggests potential Poly(ADP-ribose) polymerase (PARP) inhibition, the presence of the 3-nitro group introduces a "covalent warhead" functionality that diverges from classical competitive inhibition. This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, contrasting it with the clinical candidate Iniparib (4-iodo-3-nitrobenzamide), and details the synthetic and assay protocols required to validate its mechanism—specifically distinguishing between NAD+ competition and Zinc Finger ejection.

The Pharmacophore & Mechanistic Basis[1][2]

The 4-methoxy-3-nitrobenzamide scaffold represents a critical case study in medicinal chemistry where minor structural changes dictate a switch between non-covalent binding and covalent reactivity .

The "Iniparib Paradox" and Zinc Ejection

Historically, nitrobenzamides were investigated as PARP1 inhibitors. However, the failure of Iniparib in Phase III clinical trials revealed that 3-nitrobenzamides often function not as competitive inhibitors of the NAD+ binding pocket, but as Zinc Ejectors .

  • The Mechanism: The nitro group (

    
    ) at position 3, activated by the electronic environment of the ring, can react with the cysteine-rich Zinc Finger domains (e.g., PARP1 ZnF1/ZnF2 or HIV NCp7). This leads to zinc extrusion, protein unfolding, and loss of function.
    
  • The Methoxy Effect: The 4-methoxy group is a strong Electron Donating Group (EDG) via resonance. Compared to the 4-iodo group of Iniparib (which is polarizable and inductively withdrawing), the methoxy group increases electron density on the benzene ring.

    • Consequence: This electron donation stabilizes the nitro group, making it less electrophilic . Consequently, 4-methoxy analogs often show reduced potency in zinc ejection assays compared to their 4-iodo or 4-chloro counterparts, serving as valuable negative controls or "tuned" probes.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways determined by the electronic nature of the 4-position substituent.

Mechanism Scaffold 3-Nitrobenzamide Core Sub_EWG 4-Iodo/Chloro (EWG) (Iniparib-like) Scaffold->Sub_EWG Sub_EDG 4-Methoxy (EDG) Scaffold->Sub_EDG Reactivity_High High Electrophilicity (Reactive Nitro) Sub_EWG->Reactivity_High Inductive Withdrawal Reactivity_Low Low Electrophilicity (Stable Nitro) Sub_EDG->Reactivity_Low Resonance Donation Target_Zn Cysteine Attack (Zinc Ejection) Reactivity_High->Target_Zn Covalent Mod. Target_PARP Weak NAD+ Competition (Non-covalent) Reactivity_Low->Target_PARP H-Bonding Only Outcome_Death Loss of Protein Structure (Cytotoxicity) Target_Zn->Outcome_Death Outcome_Inert Reduced Potency (Metabolic Stability) Target_PARP->Outcome_Inert

Figure 1: Mechanistic bifurcation of nitrobenzamides based on electronic tuning of the 4-position.

Detailed SAR Analysis

The biological activity of 4-methoxy-3-nitrobenzamide is governed by three specific regions.

RegionFunctional GroupSAR Role & Modification Effects
R1 Amide (

)
Primary Binding Motif. • Essential for H-bonding with Gly863/Ser904 in the PARP active site (if acting as a mimic).• Modification: Alkylation (N-methyl) usually reduces potency by disrupting the H-bond donor capability. Hydrolysis to acid (

) eliminates activity due to charge repulsion.
R2 Nitro (

)
The Warhead / Liability. • Function: Acts as the electrophilic center for cysteine attack (Zinc ejection).• Liability: Susceptible to metabolic reduction (by nitroreductases) to an amine (

). The amine is electron-rich and inactive for zinc ejection.• SAR: Replacement with

or

abolishes zinc ejection but may retain weak PARP affinity.
R3 4-Methoxy (

)
Electronic Tuner. • Effect: Resonance donation (

) increases ring electron density.• Comparison: - 4-Iodo: High zinc ejection (unstable). - 4-Methoxy: Low zinc ejection (stable). - 4-H: Intermediate activity.• Sterics: The methoxy group is relatively small; larger alkoxy groups (e.g., benzyloxy) may introduce steric clashes or improve lipophilicity for cell permeability.

Synthetic Protocols

To generate 4-methoxy-3-nitrobenzamide and its derivatives, two primary routes are employed. The Acid Chloride Route is preferred for generating diverse amide analogs, while the


 Route  is efficient for varying the 4-position alkoxy group.
Synthetic Workflow Diagram

Synthesis Start_Acid 4-Methoxy-3-nitrobenzoic Acid Acid_Cl Acid Chloride (Reactive Intermediate) Start_Acid->Acid_Cl Activation Start_Chloro 4-Chloro-3-nitrobenzamide Product 4-Methoxy-3-nitrobenzamide Start_Chloro->Product SNAr Substitution Acid_Cl->Product Amidation Reagent_SOCl2 SOCl2 / DMF(cat) Reagent_NH3 NH3 (aq) or NH4OH Reagent_MeO NaOCH3 / MeOH

Figure 2: Dual synthetic pathways allowing for diversity at the amide (left route) or the alkoxy position (right route).[1]

Protocol: Synthesis via Acid Chloride (Route A)

Best for: Scaling up the parent compound.

  • Activation: Dissolve 4-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous THF. Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF (2 drops).

  • Reaction: Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Amidation: Re-dissolve the crude acid chloride in THF. Cool to 0°C.

  • Quench: Bubble anhydrous ammonia gas through the solution for 15 minutes OR add concentrated aqueous ammonium hydroxide (5.0 eq) dropwise.

  • Isolation: A yellow precipitate forms immediately. Evaporate THF, suspend residue in water, filter, and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: >85%[2][3]

    • Characterization: 1H NMR (DMSO-d6):

      
       3.98 (s, 3H), 7.4 (d, 1H), 8.1 (dd, 1H), 8.4 (d, 1H).
      

Experimental Validation: Zinc Ejection Assay

Why this assay? Standard colorimetric PARP assays (using biotinylated NAD+) may yield false positives if the compound covalently modifies the PARP zinc fingers, leading to protein precipitation rather than competitive inhibition. The TSQ Fluorescence Assay is the gold standard for verifying the "Iniparib-like" mechanism.

Principle

TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) is a fluorogenic probe that selectively binds free


 ions. The nitrobenzamide compound ejects zinc from a zinc-finger peptide (e.g., NCp7 or PARP-ZnF), and the released zinc binds to TSQ, causing a spike in fluorescence.
Protocol
  • Buffer Preparation: 10 mM HEPES (pH 7.5), 150 mM NaCl. Ensure all buffers are metal-free (Chelex-treated).

  • Peptide Prep: Dilute Zinc Finger Peptide (e.g., HIV-1 NCp7 or PARP1 ZnF domain) to 1

    
    M.
    
  • Probe Addition: Add TSQ to a final concentration of 5

    
    M. Measure baseline fluorescence (
    
    
    
    nm,
    
    
    nm).
  • Compound Treatment: Add 4-methoxy-3-nitrobenzamide (titrate 1

    
    M – 100 
    
    
    
    M).
  • Kinetics: Monitor fluorescence over 60 minutes at 37°C.

  • Data Interpretation:

    • Rapid Increase: Indicates Zinc Ejection (Covalent mechanism).[4]

    • No Change: Indicates the compound is chemically inert toward Zinc fingers (suggests pure PARP mimicry or inactivity).

    • Reference Control: Use 4-iodo-3-nitrobenzamide (Iniparib) as a positive control.[5]

ADMET & Metabolic Liability

Researchers must be aware that the 3-nitro group is a metabolic "soft spot."

  • Nitroreduction: In hypoxic tumor environments, nitroreductases can reduce the

    
     group to 
    
    
    
    .
  • Impact: The amino-benzamide analog is generally inactive against PARP and cannot eject zinc.

  • Mitigation Strategy: If metabolic stability is poor, consider replacing the nitro group with isosteres such as a trifluoromethyl (

    
    )  or cyano (
    
    
    
    )
    group, though this sacrifices the zinc-ejection capability, converting the molecule into a purely competitive inhibitor.

References

  • Mechanism of Iniparib (Zinc Ejection vs PARP)

    • Title: Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase in Vitro.
    • Source: Clinical Cancer Research (2012).[5]

    • URL:[Link]

  • Zinc Ejection Methodology (TSQ Assay)

    • Title: The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides.[4]

    • Source: PNAS (1996).
    • URL:[Link]

  • Synthetic Procedures (Benzamide Derivatives)

    • Title: 3-Methoxy-4-nitrobenzamide synthesis and properties.[3]

    • Source: ChemicalBook / P
  • Metabolic Reduction of Nitroarenes

    • Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
    • Source: NIH / PMC (2019).
    • URL:[Link]

Sources

Solubility Profile & Thermodynamic Characterization of N-cyclohexyl-4-methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and thermodynamic characterization framework for N-cyclohexyl-4-methoxy-3-nitrobenzamide .

Executive Summary

N-cyclohexyl-4-methoxy-3-nitrobenzamide (Compound 17i) is a critical intermediate in the synthesis of novel ATAD2 inhibitors and other bioactive benzamide derivatives. As a lipophilic amide with distinct nitro and methoxy functionalities, its solubility behavior is the rate-limiting factor in purification, crystallization, and formulation processes.

This guide provides a comprehensive technical analysis of its solubility profile. By synthesizing structural physicochemical data with thermodynamic modeling, we establish a protocol for solvent selection that maximizes yield and purity while minimizing process mass intensity (PMI).

Physicochemical Characterization & Structural Analysis[1][2]

Understanding the solubility of N-cyclohexyl-4-methoxy-3-nitrobenzamide requires a deconstruction of its molecular architecture. The molecule exhibits a "push-pull" electronic structure and a distinct amphiphilic nature.

Molecular Architecture
  • Core: Benzene ring substituted at positions 1, 3, and 4.

  • Hydrophobic Domain: The N-cyclohexyl moiety significantly increases lipophilicity (LogP ~3.2), reducing water solubility but enhancing affinity for non-polar and moderately polar organic solvents.

  • Polar/H-Bonding Domain:

    • Amide Linker (-CONH-): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), facilitating solubility in protic solvents like ethanol.

    • Nitro Group (-NO₂): A strong electron-withdrawing group that increases polarity and dipole moment, favoring polar aprotic solvents (DMSO, DMF).

    • Methoxy Group (-OCH₃): A weak HBA that influences crystal packing density.

Predicted Physicochemical Properties
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₄H₁₈N₂O₄Moderate Molecular Weight (278.3 g/mol )
Physical State Light Yellow Crystalline SolidHigh Lattice Energy (requires energy to break)
LogP (Predicted) ~2.8 – 3.2Lipophilic; Poor aqueous solubility (<0.1 mg/mL)
Melting Point >150°C (Estimated)High T_m implies high enthalpy of fusion (

)
pKa Non-ionizable in physiological rangeSolubility is pH-independent in neutral solvents

Experimental Solubility Determination Protocol

To generate high-accuracy solubility data (mole fraction,


), the Isothermal Saturation Method  coupled with HPLC-UV quantification is the industry standard.
Standard Operating Procedure (SOP)

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

  • Preparation: Excess solid N-cyclohexyl-4-methoxy-3-nitrobenzamide is added to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: The suspension is stirred at 400 rpm for 24–48 hours at constant temperature (

    
     K).
    
  • Clarification: The saturated solution is filtered through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent precipitation).
    
  • Quantification: The filtrate is diluted and analyzed via HPLC (C18 column, ACN:Water mobile phase, UV detection at

    
     nm).
    
  • Solid Phase Analysis: The residual solid is analyzed via PXRD (Powder X-Ray Diffraction) to confirm no polymorphic transformation or solvate formation occurred.

Workflow Visualization

SolubilityWorkflow Start Solid Compound (Excess) Mix Equilibration (T = Const, 48h) Start->Mix Solvent Target Solvent (e.g., EtOH, DMSO) Solvent->Mix Filter Isothermal Filtration Mix->Filter Saturated Soln PXRD Solid Phase Check (PXRD) Mix->PXRD Residue Dilute Dilution Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC Data Solubility Data (Mole Fraction) HPLC->Data PXRD->Data Validation

Figure 1: Validated experimental workflow for solubility determination, ensuring thermodynamic equilibrium and solid-phase stability.

Solubility Profile & Solvent Selection Guide

Based on the "Like Dissolves Like" principle and the functional group analysis, the solubility profile of N-cyclohexyl-4-methoxy-3-nitrobenzamide follows a distinct hierarchy.

Solubility Hierarchy (Predicted Trends)
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP Very High Strong dipole-dipole interactions with the nitro group; disruption of amide H-bonds. Ideal for stock solutions.
Short-Chain Alcohols Methanol, Ethanol Moderate to High H-bonding capability matches the amide donor/acceptor sites. Solubility increases significantly with temperature.
Esters & Ketones Ethyl Acetate, Acetone Moderate Good compatibility with the organic core; useful for crystallization and extraction.
Ethers THF, 1,4-Dioxane Moderate Good solvation of the aromatic core; THF is often used in synthesis (see Ref [1]).
Non-Polar Hexane, Heptane Very Low Lack of polar interactions to overcome the crystal lattice energy. Ideal anti-solvents .
Water Water Insoluble Hydrophobic cyclohexyl and aromatic rings dominate; high energy cost for cavity formation in water.
Temperature Dependence

Solubility (


) typically increases with temperature. For this compound, the relationship is expected to be endothermic  (

), meaning solubility rises sharply as

approaches the melting point.
  • Recommendation: Use Ethanol or Ethyl Acetate for recrystallization. Dissolve at reflux (high solubility) and cool to 0°C (low solubility) to maximize recovery.

Thermodynamic Modeling Framework

To rigorously describe the solubility profile, experimental data should be correlated using thermodynamic models. This allows for interpolation and process simulation.

Modified Apelblat Equation

The most accurate empirical model for non-ideal solutions of benzamides.



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[1]
    
  • 
    : Empirical parameters derived from regression.
    
  • Utility: Provides excellent fit (

    
    ) for interpolation between measured temperatures.
    
λh (Buchowski-Ksiazczak) Equation

Useful for understanding the contributions of melting enthalpy.



  • 
    : Non-ideality parameter.
    
  • 
    : Enthalpy parameter related to fusion.[1]
    
Thermodynamic Dissolution Cycle

The dissolution process is governed by the Gibbs-Helmholtz relation:



For N-cyclohexyl-4-methoxy-3-nitrobenzamide:
  • 
     (Enthalpy):  Positive (Endothermic). Energy is required to break the crystal lattice (Nitro/Amide interactions).
    
  • 
     (Entropy):  Positive. The disorder increases as the ordered crystal breaks into solvated molecules.
    

ThermoCycle Solid Solid Crystal (Lattice Energy) Gas Ideal Gas Phase (Hypothetical) Solid->Gas Sublimation (ΔH_sub) Solution Solvated Molecule (in Solvent) Solid->Solution Dissolution (ΔH_soln = ΔH_sub + ΔH_solv) Gas->Solution Solvation (ΔH_solv)

Figure 2: Thermodynamic cycle of dissolution. The high lattice energy of the nitro-benzamide crystal requires strong solvation enthalpy (from polar solvents) to drive dissolution.

Implications for Process Design

Crystallization Strategy
  • Solvent System: Ethanol/Water or Acetone/Water.

  • Mechanism: Cooling crystallization + Anti-solvent addition.

  • Protocol:

    • Dissolve crude solid in Ethanol at 70°C (near saturation).

    • Slowly cool to 25°C.

    • Add Water (Anti-solvent) dropwise to induce nucleation if necessary.

    • The hydrophobic cyclohexyl group will drive precipitation in the presence of water.

Purification
  • Impurities: Unreacted amines or acids are likely more soluble in basic/acidic aqueous streams.

  • Wash: The target compound's low water solubility allows for rigorous washing of the filter cake with water/dilute acid to remove starting materials (e.g., cyclohexylamine) without yield loss.

References

  • Synthesis & Characterization: Yao, D., et al. (2023). "Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells." Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Establishes the identity (Compound 17i), solid state, and synthetic route of the target molecule.
  • Solubility Methodology: Jouyban, A. (2008). "Review of the pharmaceutical solubility studies." Journal of Pharmacy & Pharmaceutical Sciences.

    • Authoritative guide on the isothermal saturation method and Apelbl
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics.

    • Foundational paper for the Modified Apelblat equ

Sources

Methodological & Application

Step-by-step synthesis protocol for N-cyclohexyl-4-methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

Scope: This protocol details the synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide , a functionalized benzamide scaffold often employed as an intermediate in the development of bioactive small molecules, including potential antibacterial agents and receptor modulators.[1]

Synthetic Strategy: The synthesis utilizes a robust acyl chloride activation pathway .[1] While carbodiimide coupling agents (e.g., EDC/HOBt) are viable for small-scale discovery, the acyl chloride method via thionyl chloride (


) is selected here for its superior scalability, cost-efficiency, and ease of purification (avoiding urea byproducts).[1] This protocol is designed to be self-validating, with integrated checkpoints for reaction monitoring.

Safety Advisory:

  • Nitro Compounds: While mono-nitro aromatics are generally stable, handle with care and avoid excessive heat during concentration.[1]

  • Thionyl Chloride: Highly corrosive and reacts violently with water.[1] All operations must be performed under an inert atmosphere (Nitrogen/Argon) in a fume hood.[1]

  • Cyclohexylamine: Toxic and corrosive; use appropriate PPE.[1]

Part 2: Reaction Engineering & Visualization

Retrosynthetic Logic

The target molecule is disconnected at the amide bond, revealing two commercially available precursors: 4-methoxy-3-nitrobenzoic acid (Nucleophile acceptor) and cyclohexylamine (Nucleophile).[1]

Reaction Scheme (DOT Visualization)

Synthesis_Pathway SM1 4-Methoxy-3-nitrobenzoic acid Int1 Acid Chloride Intermediate SM1->Int1 Activation (Reflux, Cat. DMF) SM2 Thionyl Chloride (SOCl2) SM2->Int1 Prod N-cyclohexyl-4-methoxy- 3-nitrobenzamide Int1->Prod Amide Coupling (DCM, 0°C to RT) SM3 Cyclohexylamine SM3->Prod Base Triethylamine (Et3N) Base->Prod HCl Scavenger

Caption: Two-step one-pot synthesis via in situ acid chloride generation.

Part 3: Materials & Equipment

Reagents Table

ReagentCAS No.[1][2][3][4][5]Equiv.[1]RoleHazards
4-Methoxy-3-nitrobenzoic acid 89-41-81.0Limiting ReagentIrritant
Thionyl Chloride (

)
7719-09-71.5Activating AgentCorrosive, Water Reactive
Cyclohexylamine 108-91-81.1NucleophileToxic, Flammable
Triethylamine (

)
121-44-81.5Base (Scavenger)Flammable, Corrosive
Dichloromethane (DCM) 75-09-2SolventSolventCarcinogen (Suspected)
DMF 68-12-2Cat.[1][4]CatalystReprotoxic

Equipment:

  • 250 mL Round Bottom Flask (RBF) with 2-neck adapter.[1]

  • Reflux condenser with drying tube (

    
    ) or inert gas line.[1]
    
  • Addition funnel (pressure-equalizing).[1]

  • Rotary evaporator.[1]

  • Ice/Water bath.[1]

Part 4: Step-by-Step Protocol

Phase 1: Activation (Acid Chloride Formation)[1]
  • Setup: Oven-dry a 250 mL RBF and a magnetic stir bar. Flush with nitrogen.[1]

  • Charging: Add 4-methoxy-3-nitrobenzoic acid (5.0 g, 25.4 mmol) to the flask.

  • Solvent: Add anhydrous DCM (50 mL). The acid may not fully dissolve initially; this is normal.[1]

  • Catalyst: Add 2-3 drops of anhydrous DMF . Note: DMF catalyzes the formation of the Vilsmeier-Haack intermediate, significantly accelerating the reaction.[1]

  • Activation: Add Thionyl Chloride (2.8 mL, 38.1 mmol) dropwise via syringe.

  • Reflux: Attach a reflux condenser. Heat the mixture to gentle reflux (approx. 45°C) for 2–3 hours.

    • Checkpoint: Evolution of

      
       and 
      
      
      
      gas will be observed.[1] The reaction is complete when the solution becomes clear and gas evolution ceases.
  • Concentration: Cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess

    
    .[1]
    
    • Tip: Add a small amount of dry toluene and re-evaporate (azeotrope) to ensure complete removal of thionyl chloride.[1]

    • Result: You now have the crude 4-methoxy-3-nitrobenzoyl chloride (usually a yellow solid/oil).[1] Keep under nitrogen.[1]

Phase 2: Amide Coupling
  • Preparation: Redissolve the crude acid chloride in fresh anhydrous DCM (30 mL).

  • Amine Setup: In a separate flask, mix Cyclohexylamine (3.2 mL, 27.9 mmol) and Triethylamine (5.3 mL, 38.1 mmol) in DCM (20 mL). Cool this solution to 0°C in an ice bath.

  • Addition: Slowly add the acid chloride solution to the amine solution dropwise over 15–20 minutes.

    • Rationale: Exothermic reaction.[1] Slow addition prevents overheating and side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours (or overnight).

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1).[1] The acid chloride spot should disappear, and a new, less polar amide spot should appear.

Phase 3: Workup & Purification
  • Quench: Dilute the reaction mixture with DCM (50 mL) and wash with Water (50 mL).

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL).[1]

    • Purpose: Removes unreacted cyclohexylamine and triethylamine.[1]

  • Base Wash: Wash the organic layer with Saturated

    
      (2 x 50 mL).[1]
    
    • Purpose: Removes any unreacted starting benzoic acid.[1]

  • Drying: Wash with Brine (50 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The crude solid is typically yellow.[1] Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.[1]

    • Procedure: Dissolve in minimum hot EtOH, let cool to RT, then refrigerate. Filter the crystals and dry.[1]

Part 5: Analytical Validation (QC)

Expected Data:

  • Appearance: Pale yellow crystalline solid.[1]

  • Yield: Typical range 80–90%.[1]

  • Melting Point: Expected range 155–160°C (approximate, derivative dependent).[1]

  • Mass Spectrometry (ESI+):

    • Formula:

      
      [1]
      
    • MW: 278.31 g/mol [1]

    • Expected

      
      : m/z ~279.3[1]
      
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.2 (d, 1H, Ar-H, ortho to 
      
      
      
      )[1]
    • 
       8.0 (dd, 1H, Ar-H, para to OMe)[1]
      
    • 
       7.1 (d, 1H, Ar-H, ortho to OMe)[1]
      
    • 
       6.0 (br d, 1H, NH)[1]
      
    • 
       4.0 (s, 3H, 
      
      
      
      )[1]
    • 
       3.9 (m, 1H, N-CH of cyclohexyl)[1]
      
    • 
       1.2–2.1 (m, 10H, Cyclohexyl 
      
      
      
      )[1]

Part 6: Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is dry; use fresh

.[1]
Impurity (Acid) Incomplete CouplingEnsure excess amine is used; wash thoroughly with

.[1]
Dark Color Thermal DecompositionDo not overheat during reflux; keep temperature <50°C.
Oiling Out Solvent ChoiceIf product oils out during recrystallization, add a seed crystal or scratch glass; try EtOH/Water.[1]

References

  • Sigma-Aldrich. 4-Methoxy-3-nitrobenzoic acid Product Sheet.[1][6]Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (General review of amide coupling methodologies). Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Standard text for acyl chloride mechanism).

  • PubChem. Compound Summary for 4-Methoxy-3-nitrobenzoic acid. National Library of Medicine.[1] Link[1]

Sources

Optimal reaction conditions for amide coupling to form N-cyclohexyl-4-methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide

Abstract

This comprehensive application note provides a detailed guide for the synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide, a common intermediate in medicinal chemistry and materials science. We delve into the foundational principles of amide bond formation, compare robust coupling methodologies, and present optimized, step-by-step protocols tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices, troubleshooting common issues, and purification strategies are discussed in depth to ensure reproducible, high-yield synthesis. This guide is designed to serve as a practical and authoritative resource for laboratory applications.

Introduction: The Centrality of the Amide Bond

The amide bond is arguably the most fundamental linkage in modern organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals, including top-selling drugs like Atorvastatin and Lisinopril. Its synthesis, the coupling of a carboxylic acid and an amine, is a cornerstone transformation. However, the direct reaction is kinetically slow and thermodynamically hampered by a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[1]

Therefore, the practical synthesis of amides requires the activation of the carboxylic acid to create a highly electrophilic intermediate that is readily attacked by the amine nucleophile.[2] The choice of this activation strategy is critical and depends on substrate electronics, steric hindrance, cost, and the potential for side reactions.

This guide focuses on the synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide. This reaction involves coupling 4-methoxy-3-nitrobenzoic acid with cyclohexylamine. The carboxylic acid is electronically deactivated by the presence of the electron-withdrawing nitro group, making efficient activation paramount for success. We will explore two gold-standard protocols to achieve this transformation with high fidelity.

Mechanistic Pillars of Amide Bond Formation

To optimize any chemical reaction, a firm grasp of the underlying mechanism is essential. The most prevalent strategies for amide coupling rely on converting the carboxylic acid's hydroxyl group into a better leaving group.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and the convenient removal of their byproducts. The reaction proceeds via an unstable O-acylisourea intermediate. This highly reactive species can then be attacked by the amine to form the amide.

However, the O-acylisourea can undergo an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct, which terminates the desired reaction pathway.[3] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form an HOBt-ester, a more stable activated intermediate that is less prone to side reactions and efficiently reacts with the amine to yield the final product.[4][5]

Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling reagents available.[4] Derived from the additive HOAt (1-hydroxy-7-azabenzotriazole), HATU facilitates rapid and clean couplings, even with challenging substrates. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid attacks HATU to form a highly reactive OAt-active ester, which is then readily coupled with the amine.[2][4] These reagents are known for high reactivity and low rates of side product formation.[6]

Optimizing the Reaction: A Comparative Analysis

The selection of reagents and conditions directly impacts yield, purity, and cost. For the synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide, several parameters must be considered.

ParameterProtocol A: EDC/HOBtProtocol B: HATURationale & Causality
Coupling Reagent EDC·HCl, HOBtHATUEDC is a cost-effective and reliable choice; the water-soluble urea byproduct simplifies purification.[3] HATU offers superior reactivity and speed, ideal for less reactive partners or when maximizing yield is critical.[4]
Base DIPEA or Triethylamine (TEA)DIPEAA non-nucleophilic organic base is required to neutralize acids (e.g., HCl from EDC·HCl) and deprotonate the carboxylic acid, facilitating its attack on the coupling reagent.[7] At least 2-3 equivalents are typically used.
Solvent Dichloromethane (DCM) or DMFDMF or Acetonitrile (MeCN)Aprotic solvents are essential. DCM is volatile and simplifies workup. DMF has excellent solvating power but a high boiling point.[4] MeCN is a good alternative that can provide excellent results.[8]
Temperature 0 °C to Room Temp.0 °C to Room Temp.The activation step is often initiated at 0 °C to control the initial exotherm, after which the reaction is allowed to proceed at ambient temperature for convenience and stability.[3][4]
Stoichiometry Acid (1 eq), Amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), Base (2.5 eq)Acid (1 eq), Amine (1.1 eq), HATU (1.2 eq), Base (3.0 eq)A slight excess of the amine and coupling reagents is used to drive the reaction to completion by ensuring the limiting carboxylic acid is fully consumed.[4]
Pros Cost-effective, easy byproduct removal.High yield, fast reaction times, very reliable for difficult couplings.The choice often represents a balance between cost and efficiency.
Cons Slower reaction times, potential for N-acylurea byproduct if HOBt is omitted.Higher cost, byproduct (tetramethylurea) must be removed.Each method has trade-offs that must be evaluated for the specific application.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Diagram: General Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Aqueous Workup cluster_purify 4. Purification reagents Dissolve Carboxylic Acid, Amine, and Additives in Anhydrous Solvent cool Cool to 0 °C reagents->cool add_reagent Add Coupling Reagent & Base cool->add_reagent stir Stir and Warm to RT (Monitor by TLC/LC-MS) add_reagent->stir extract Dilute & Extract with Organic Solvent stir->extract wash Wash with aq. HCl, aq. NaHCO₃, & Brine extract->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify via Column Chromatography or Recrystallization dry->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for amide synthesis and purification.

Protocol A: EDC/HOBt Mediated Synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide

Materials:

  • 4-methoxy-3-nitrobenzoic acid (1.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-3-nitrobenzoic acid (1.0 equiv), HOBt (1.2 equiv), and cyclohexylamine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM (to a concentration of ~0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture over 5 minutes.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[3] This washing sequence removes the water-soluble EDC-urea byproduct, excess base, and any unreacted HOBt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-cyclohexyl-4-methoxy-3-nitrobenzamide.

Protocol B: HATU Mediated Synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide

Materials:

  • 4-methoxy-3-nitrobenzoic acid (1.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate, Water, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask, add 4-methoxy-3-nitrobenzoic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of ~0.2 M).

  • Cool the solution to 0 °C using an ice bath and add DIPEA (3.0 equiv) dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes for "pre-activation."[9]

  • Add cyclohexylamine (1.1 equiv) to the activated mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer extensively with water (4-5x) to remove DMF and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Mechanistic Visualization & Troubleshooting

Diagram: EDC/HOBt Coupling Mechanism

G RCOOH R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea (Unstable Intermediate) RCOOH->Acylisourea + EDC EDC EDC HOBt HOBt Amine R'-NH₂ (Amine) Amide R-CO-NH-R' (Amide) HOBtEster HOBt-Ester (Active Ester) Acylisourea->HOBtEster + HOBt (Desired Path) NAcylurea N-Acylurea (Side Product) Acylisourea->NAcylurea Rearrangement (Side Reaction) HOBtEster->Amide + R'-NH₂

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low to No Yield Degraded Coupling Reagent: EDC and HATU are moisture-sensitive.Use a fresh bottle of the reagent or one that has been properly stored under inert gas and desiccated.[10][11]
Insufficient Activation: The electronically deactivated acid may require more robust conditions.Switch from EDC/HOBt to the more powerful HATU.[4] Alternatively, pre-activate the acid with the coupling reagent for 15-30 mins before adding the amine.[9] For sluggish reactions, gentle heating (40-50 °C) can improve conversion.[10]
Multiple Spots on TLC / Impure Product Unreacted Starting Materials: Incomplete reaction.Increase reaction time and continue to monitor. A slight excess (1.1-1.2 eq) of the cheaper reagent (likely cyclohexylamine) can help drive the reaction to completion.[12]
N-Acylurea Formation: Side reaction specific to carbodiimide reagents (EDC).Ensure an adequate amount (at least 1.0 eq) of HOBt is used. HOBt is critical for suppressing this side reaction.[3]
Difficult Purification EDC/Urea Byproduct Present: Incomplete removal during workup.EDC and its urea byproduct are water-soluble.[3] Perform thorough aqueous washes (1 M HCl, water, brine) during the workup to remove them effectively.
Product is an Oil / Fails to Crystallize: Presence of impurities inhibiting crystallization.Purify the crude material using flash column chromatography on silica gel before attempting recrystallization.[11] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol, acetone).[13]

Conclusion

The synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide is a readily achievable transformation provided that a logical, mechanism-based approach is employed. Both the EDC/HOBt and HATU coupling protocols offer reliable pathways to the desired product, with the choice primarily depending on considerations of cost versus reaction efficiency. By carefully selecting reagents, controlling reaction parameters, and employing proper workup and purification techniques as detailed in this guide, researchers can consistently obtain high yields of the target amide, facilitating progress in their research and development endeavors.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]

  • Subiros-Funosas, R., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based peptide coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Organic-synthesis.org. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Sharma, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(39), 5254-5257. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Chemistrysteps.com. [Link]

  • ResearchGate. (2024). What are the best reaction condition for amide coupling using HBTU? ResearchGate. [Link]

  • Lanthong, P., et al. (2006). An efficient one-pot synthesis of N-substituted amides from carboxylic acids and amines. Tetrahedron letters, 47(49), 8835-8837. [Link]

Sources

Preparation of N-cyclohexyl-4-methoxy-3-nitrobenzamide Stock Solutions in DMSO: A Guide to Ensuring Accuracy, Stability, and Reproducibility in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and best practices for the preparation of high-quality, reproducible stock solutions of N-cyclohexyl-4-methoxy-3-nitrobenzamide in dimethyl sulfoxide (DMSO). Authored for researchers, scientists, and drug development professionals, this guide moves beyond a simple list of steps to explain the critical scientific principles underpinning each stage of the process. From understanding the physicochemical properties of the compound and the solvent to implementing robust quality control measures, this document serves as an authoritative guide to ensure the integrity of experimental data.

Introduction: The Critical Role of Stock Solution Integrity

Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent, widely employed for its ability to dissolve a broad spectrum of both polar and nonpolar compounds, making it indispensable for creating stock solutions for high-throughput screening (HTS) and various biological assays.[1] However, its unique properties, particularly its hygroscopicity, necessitate a methodical and informed approach to its use.[1][2]

This guide provides a robust framework for the preparation of stock solutions of N-cyclohexyl-4-methoxy-3-nitrobenzamide, a compound of interest in many research endeavors. While direct, comprehensive data for this specific molecule is not widely published, we can infer its properties and handling requirements from structurally similar benzamides. This document will therefore provide both a specific, actionable protocol and the underlying scientific rationale, empowering researchers to adapt these principles to other novel compounds.

Compound and Solvent Characterization

A thorough understanding of both the solute and the solvent is the foundation of a reliable protocol.

N-cyclohexyl-4-methoxy-3-nitrobenzamide: Physicochemical Profile

As of the date of this publication, a comprehensive, publicly available dataset for N-cyclohexyl-4-methoxy-3-nitrobenzamide is limited. However, by examining its constituent parts and structurally related molecules, we can establish a working profile.

Table 1: Estimated Physicochemical Properties of N-cyclohexyl-4-methoxy-3-nitrobenzamide

PropertyEstimated Value / CharacteristicRationale and Implications for Handling
Molecular Formula C₁₄H₁₈N₂O₄-
Molecular Weight 294.31 g/mol Essential for accurate calculation of mass required for a desired molar concentration.
Predicted XLogP3 ~3.0 - 4.0This predicted high lipophilicity suggests poor aqueous solubility.[3] Organic solvents like DMSO are therefore necessary for creating stock solutions.
Hydrogen Bond Donors 1Limited capacity to form hydrogen bonds with water, further supporting its low aqueous solubility.[3]
Hydrogen Bond Acceptors 4Can interact with protic solvents, but lipophilicity is the dominant characteristic.
Appearance Likely a solid (e.g., crystalline powder) at room temperature.Based on similar benzamide structures.[4] Physical form dictates the need for initial solubilization steps.

Note: These properties are estimations based on the chemical structure and data from similar compounds. It is imperative for the end-user to verify these properties with supplier-provided data or through in-house analysis.

Dimethyl Sulfoxide (DMSO): The Universal Solvent with Caveats

DMSO's efficacy as a solvent is unquestionable, but its properties demand careful handling to prevent compromising experimental integrity.

  • Hygroscopicity: DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere.[2] This absorbed water can significantly alter DMSO's solvent properties, potentially leading to compound precipitation, as it becomes more polar.[5] For this reason, the use of anhydrous DMSO from a freshly opened bottle is critical, and exposure to ambient air should be minimized.

  • Stability: While generally stable, DMSO can degrade at elevated temperatures or in the presence of strong acids or bases.[6] It can also act as a mild oxidizing agent, which could be a concern for highly sensitive compounds.[6]

  • Cellular Effects: At concentrations typically above 0.5-1%, DMSO can exhibit cytotoxic effects in cell-based assays.[1][7] It is crucial to maintain the final DMSO concentration in assays as low as possible and to include a vehicle control (media with the same final DMSO concentration) in all experiments.[8]

Table 2: Recommended Final DMSO Concentrations in Common Assays

Assay TypeRecommended Final DMSO Concentration (%)Rationale
General Cell-Based Assays ≤ 0.5%Minimizes cytotoxicity for most immortalized cell lines.[1][9]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to solvent effects.[1]
High-Throughput Screening (HTS) 0.1% - 1%Concentration should be optimized and consistent across all screened compounds.[1]
In Vivo Animal Studies ≤ 2%Higher concentrations can lead to toxicity in animal models.[8]

Safety Precautions and Handling

Prior to beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) for N-cyclohexyl-4-methoxy-3-nitrobenzamide and any related compounds is mandatory. Based on the SDS for the structurally similar 4-Methoxy-3-nitrobenzamide, the following precautions should be taken[10][11]:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered compound to avoid inhalation.[10]

  • Handling: Avoid direct contact with skin and eyes.[11] In case of contact, rinse thoroughly with water. Avoid creating dust when handling the solid material.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Detailed Protocol for Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of N-cyclohexyl-4-methoxy-3-nitrobenzamide in DMSO. This concentration is a common starting point for many drug discovery applications.

Required Materials and Equipment
  • N-cyclohexyl-4-methoxy-3-nitrobenzamide (solid powder)

  • Anhydrous DMSO (≥99.9%), cell culture grade, from a sealed bottle[12]

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath)

Step-by-Step Methodology

Step 1: Calculation of Required Mass

The first step is to calculate the mass of N-cyclohexyl-4-methoxy-3-nitrobenzamide required to achieve the target concentration in the desired volume.

  • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Example Calculation for 2 mL of a 10 mM stock solution:

    • Mass (mg) = 0.010 mol/L × 0.002 L × 294.31 g/mol × 1000 mg/g

    • Mass (mg) = 5.886 mg

Step 2: Weighing the Compound

Accuracy at this stage is critical for the final concentration.

  • Place a clean, empty vial or weigh boat on the calibrated analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 5.886 mg) of N-cyclohexyl-4-methoxy-3-nitrobenzamide directly into the vial. If using a weigh boat, ensure complete transfer to the vial.

  • Record the actual mass weighed. This is crucial for calculating the true concentration of your stock solution.

Step 3: Dissolution in DMSO

This step requires patience and attention to detail to ensure complete solubilization.

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 2 mL) to the vial containing the weighed compound.

  • Securely cap the vial.

  • Vortex the solution vigorously for 1-2 minutes.[1]

  • Visually inspect the solution against a light source. If any solid particles remain, proceed to sonication.

  • Place the vial in a water bath sonicator for 5-10 minutes.[2] Sonication uses ultrasonic waves to break up particle agglomerates and enhance dissolution.

  • If the compound is still not fully dissolved, gentle warming (e.g., to 37°C) can be applied in conjunction with vortexing or sonication.[1] Caution: Use minimal heat and for the shortest duration necessary, as some compounds can degrade with excessive heat.

  • Once the compound is completely dissolved and the solution is clear, it is ready for use or storage.

Step 4: Aliquoting and Storage

Proper storage is essential to maintain the stability and integrity of the stock solution.

  • To avoid repeated freeze-thaw cycles, which can lead to compound degradation and water absorption, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile, tightly sealed amber vials or polypropylene tubes.[1][5]

  • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (6 months or longer).[8][13] Protect from light.

Table 3: Storage and Stability Guidelines for DMSO Stock Solutions

Storage ConditionDurationRationale
Room Temperature Not RecommendedSignificant degradation can occur over weeks to months.[14][15]
4°C Short-term (days)May slow degradation but is not ideal for long-term stability.
-20°C 1-3 MonthsA common and effective temperature for short to medium-term storage.[8]
-80°C ≥ 6 MonthsThe gold standard for long-term preservation of compound integrity.[2]

Quality Control and Validation: A Self-Validating System

A well-defined protocol must include steps for validation. This ensures the stock solution meets the required standards of quality.

Initial Quality Control
  • Visual Inspection: The final stock solution should be a clear, homogenous liquid with no visible particulates.

  • Concentration Verification (Optional but Recommended): For critical applications, the concentration of the stock solution can be verified using techniques like UV-Vis spectroscopy (if the compound has a chromophore and a standard curve is available) or High-Performance Liquid Chromatography (HPLC).

Ongoing Quality Control
  • Purity Assessment: Periodically, an aliquot can be analyzed by HPLC to check for the appearance of degradation products.

  • Freeze-Thaw Cycle Log: If an aliquot must be thawed more than once, keep a log. It is generally recommended to avoid more than 3-5 freeze-thaw cycles. Studies have shown that while many compounds are stable for several cycles, this is not a universal rule.[5]

Visualizations: Workflows and Decision Making

Experimental Workflow for Stock Solution Preparation

G Figure 1. Standard Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Finalization calc 1. Calculate Mass (Concentration x Volume x MW) weigh 2. Weigh Compound (Calibrated Balance) calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex Vigorously (1-2 minutes) add_dmso->vortex inspect 5. Visually Inspect vortex->inspect sonicate 6. Sonicate (5-10 minutes) inspect->sonicate Particulates Remain qc 8. Quality Control (Visual Check) inspect->qc Fully Dissolved warm 7. Gentle Warming (Optional) (e.g., 37°C) sonicate->warm warm->inspect aliquot 9. Aliquot (Single-Use Volumes) qc->aliquot store 10. Store (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing N-cyclohexyl-4-methoxy-3-nitrobenzamide stock solution.

Troubleshooting Solubility Issues

G Figure 2. Troubleshooting Workflow for Solubility Issues start Compound does not fully dissolve in DMSO after initial steps check_dmso Is the DMSO anhydrous and from a fresh bottle? start->check_dmso use_new_dmso Action: Use a new, sealed bottle of anhydrous DMSO. check_dmso->use_new_dmso No sonicate_warm Have you tried extended sonication and gentle warming? check_dmso->sonicate_warm Yes use_new_dmso->start apply_energy Action: Sonicate for an additional 15-30 mins. Warm to 37-40°C. sonicate_warm->apply_energy No check_conc Is the target concentration too high for this compound? sonicate_warm->check_conc Yes apply_energy->start lower_conc Action: Prepare a more dilute stock solution (e.g., 1 mM). check_conc->lower_conc Yes, likely success Success: Compound Dissolved check_conc->success No, it dissolved lower_conc->success

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide , a pharmacologically relevant scaffold often used as an intermediate in the development of bioactive anilines and benzimidazole derivatives.

Traditional thermal amidation of electron-deficient benzoic acids often requires prolonged reflux times (12–24 hours) or harsh activating agents (thionyl chloride) that generate toxic byproducts. This guide presents a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction time to under 20 minutes while improving yield and purity. Two distinct pathways are provided: a "Green" One-Pot Direct Coupling (Method A) and a Robust Acid Chloride Activation (Method B) for difficult substrates.

Chemical Context & Strategic Analysis

The Target Molecule
  • Compound: N-cyclohexyl-4-methoxy-3-nitrobenzamide

  • CAS Registry (Precursors): 4-methoxy-3-nitrobenzoic acid (89-41-8); Cyclohexylamine (108-91-8)

  • Molecular Weight: 278.29 g/mol

  • Significance: The 3-nitro-4-methoxy motif allows for subsequent regioselective reduction to the aniline, facilitating the synthesis of polysubstituted benzimidazoles and quinazolinones, which are privileged structures in kinase inhibitors.

Why Microwave Irradiation?

Microwave irradiation provides direct dielectric heating, coupling directly with polar molecules (solvents and reagents) rather than relying on convective heat transfer.

  • Dipolar Polarization: The polar amide solvent (DMF) and the carboxylic acid align with the oscillating electric field, generating rapid internal heat.

  • Arrhenius Acceleration: The ability to safely superheat solvents above their boiling points in sealed vessels accelerates rate-determining steps, particularly the nucleophilic attack of the amine on the activated ester.

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
4-Methoxy-3-nitrobenzoic acid 197.141.0Substrate
Cyclohexylamine 99.171.2Nucleophile
EDC·HCl 191.701.5Coupling Agent (Method A)
HOBt (Hydroxybenzotriazole) 135.121.5Racemization Suppressor (Method A)
Thionyl Chloride (SOCl₂) 118.972.0Chlorinating Agent (Method B)
DMF (Dimethylformamide) -SolventHigh dielectric constant (loss tan

= 0.161)
DIPEA (Diisopropylethylamine) 129.242.0Base
Protocol A: One-Pot Direct Amidation (Recommended)

Best for: Rapid library synthesis, "Green" chemistry compliance, and avoiding corrosive acid chlorides.

Workflow:

  • Activation: In a 10 mL microwave vial, dissolve 4-methoxy-3-nitrobenzoic acid (1.0 mmol, 197 mg) in DMF (3 mL).

  • Additives: Add EDC·HCl (1.5 mmol, 288 mg) and HOBt (1.5 mmol, 203 mg). Stir at room temperature for 2 minutes to allow formation of the active ester.

  • Nucleophile Addition: Add Cyclohexylamine (1.2 mmol, 137 µL) and DIPEA (2.0 mmol, 348 µL).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Temperature: 100°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). The product typically precipitates. Filter, wash with water and cold diethyl ether. If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL), wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).

Protocol B: Acid Chloride Route (Scale-Up Alternative)

Best for: Sterically hindered amines or when coupling reagents fail.

Workflow:

  • Chlorination: In a round-bottom flask, reflux 4-methoxy-3-nitrobenzoic acid (1.0 mmol) with Thionyl Chloride (2 mL) for 1 hour (Thermal) or 10 min at 80°C (Microwave, open vessel kit). Evaporate excess SOCl₂ in vacuo to obtain the crude acid chloride.

  • Solvation: Redissolve the acid chloride in dry DCM (3 mL).

  • Amidation: Add Cyclohexylamine (1.1 mmol) and Triethylamine (1.5 mmol) dropwise at 0°C.

  • Microwave Finish: Transfer to a microwave vial and irradiate at 80°C for 5 minutes to drive the reaction to completion.

  • Work-up: Standard aqueous extraction (DCM/Water).

Mechanism of Action (EDC Coupling)

The following diagram illustrates the EDC-mediated pathway utilized in Protocol A. The microwave energy specifically accelerates the formation of the O-acylisourea and the subsequent nucleophilic attack.

EDCCoupling Acid 4-Methoxy-3-nitrobenzoic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl Activation (MW Accelerated) EDC EDC (Carbodiimide) EDC->O_Acyl ActiveEster OBt-Active Ester (Stabilized) O_Acyl->ActiveEster HOBt Attack Urea Urea Byproduct O_Acyl->Urea Rearrangement (Side Rxn) HOBt HOBt HOBt->ActiveEster Product Target Benzamide (N-cyclohexyl-4-methoxy...) ActiveEster->Product Nucleophilic Attack (Rate Limiting - MW Enhanced) ActiveEster->Urea Amine Cyclohexylamine Amine->Product

Figure 1: Mechanism of EDC/HOBt mediated amidation. Microwave irradiation accelerates the initial activation and the final nucleophilic attack, minimizing the window for side-reactions.

Results & Characterization

Yield Comparison
MethodTimeTemperatureIsolated YieldPurity (HPLC)
Thermal Reflux (Toluene) 16 Hours110°C65%88%
MW Protocol A (EDC) 15 Mins 100°C 92% >95%
MW Protocol B (Acid Cl) 20 Mins*80°C94%93%

*Includes 2-step process time.

Expected Analytical Data
  • Appearance: Pale yellow solid.[4]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.45 (d, J=2.1 Hz, 1H, Ar-H2) – Ortho to nitro group (deshielded).
      
    • 
       8.30 (d, J=7.8 Hz, 1H, Amide-NH).
      
    • 
       8.15 (dd, J=8.5, 2.1 Hz, 1H, Ar-H6).
      
    • 
       7.45 (d, J=8.5 Hz, 1H, Ar-H5).
      
    • 
       4.01 (s, 3H, -OCH₃).
      
    • 
       3.75 (m, 1H, N-CH of cyclohexane).
      
    • 
       1.90 – 1.10 (m, 10H, Cyclohexyl-CH₂).
      
  • MS (ESI): Calculated for C₁₄H₁₈N₂O₄ [M+H]⁺: 279.13. Found: 279.1.

Troubleshooting & Optimization

  • Low Yield: If the conversion is low, increase the temperature to 120°C. The nitro group acts as an electron-withdrawing group (EWG), making the carbonyl carbon more electrophilic, but steric hindrance from the methoxy group can sometimes slow the reaction.

  • Pressure Warnings: DMF absorbs microwaves efficiently. Ensure the vessel is filled to only 50-60% capacity to prevent over-pressurization.

  • Purification: If the "pour-into-water" method yields an oil, extract with EtOAc, dry over MgSO₄, and recrystallize from Ethanol/Water (9:1).

References

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. (Demonstrates the viability of direct amidation under MW conditions).

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. (Validation of EDC/One-pot protocols in microwave reactors).

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. (General review of MAOS efficiency vs thermal).

  • 4-Methoxy-3-nitrobenzoic acid (Product Data). Sigma-Aldrich.[4] (Precursor physical properties and safety data).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-cyclohexyl-4-methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMIDE-001 Subject: Removal of residual cyclohexylamine from amide coupling mixtures Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering residual cyclohexylamine (CHA) in your synthesized N-cyclohexyl-4-methoxy-3-nitrobenzamide .[1][2] This is a common issue in amide coupling where the aliphatic amine is used in excess.[2]

The purification logic relies on the drastic difference in basicity between your impurity and your product:

  • Impurity (Cyclohexylamine): Strong base (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Product (Amide): Neutral/Very weak base (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     of conjugate acid 
    
    
    
    ).

By controlling the pH of your aqueous workup, you can force the amine into the aqueous phase as a salt, while your lipophilic amide remains in the organic phase.

Module 1: The Standard Protocol (Acidic Extraction)

Use this method for standard batch sizes (>100 mg) where liquid-liquid extraction is feasible.

The Logic: Treating the reaction mixture with dilute acid protonates the cyclohexylamine (


). The charged ammonium salt is highly water-soluble and insoluble in organic solvents (DCM or EtOAc). The amide remains neutral and stays in the organic layer.
Step-by-Step Workflow
  • Dilution: Dissolve your crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2][3]

    • Note: DCM is preferred if your product has poor solubility in EtOAc.[1][2][4]

  • Acid Wash (The Critical Step):

    • Wash the organic layer 2 times with 1M HCl (or 10% Citric Acid).[1][2]

    • Volume: Use a 1:1 volume ratio of aqueous acid to organic solvent.[1][2]

    • Observation: The cyclohexylamine will migrate to the aqueous layer.

  • Neutralization & Brine Wash:

    • Wash the organic layer once with Saturated

      
        (to remove excess acid).[2]
      
    • Wash once with Brine (saturated NaCl) to remove trapped water.[1][2]

  • Drying & Concentration:

    • Dry over anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       or 
      
      
      
      .[2][4]
    • Filter and concentrate in vacuo.[1][2][4][5]

Visualizing the Extraction Logic:

ExtractionLogic cluster_separation Phase Separation Start Crude Mixture (Amide + Cyclohexylamine) Solvent Dissolve in DCM/EtOAc Start->Solvent AcidWash Add 1M HCl (aq) Mix & Settle Solvent->AcidWash OrgLayer Organic Layer Contains: Neutral Amide AcidWash->OrgLayer Retain AqLayer Aqueous Layer Contains: Cyclohexylammonium Chloride AcidWash->AqLayer Discard Finish Pure Product (Solid) OrgLayer->Finish Dry & Evaporate

Caption: Fig 1.[1][6] Selective protonation forces the amine impurity into the aqueous waste stream.

Module 2: Troubleshooting & FAQs
Q1: I tried the acid wash, but I formed a stubborn emulsion. What now?

Diagnosis: Cyclohexylamine salts can sometimes act as surfactants, especially in the presence of the nitro-aromatic ring of your product. Solution:

  • Add Brine: Add saturated NaCl to the aqueous phase to increase ionic strength.[1][2]

  • Filtration: Filter the biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the emulsion bubbles.[2]

  • Wait: If time permits, let it sit for 2 hours.

Q2: Will 1M HCl hydrolyze my amide product?

Diagnosis: Unlikely at room temperature. Amides are generally stable to dilute acids.[1][2][4] Precaution: If you are concerned (or if the reaction is heated), switch to 10% Citric Acid or 0.5M ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 . These are milder acids that are still strong enough (

) to fully protonate cyclohexylamine (

10.6).[2]
Q3: I cannot use aqueous workup (e.g., automation/parallel synthesis).

Solution: Use Solid Supported Scavengers .

  • Reagent: Amberlyst® 15 (hydrogen form) or polymer-supported isocyanate.[1][2]

  • Protocol: Add 3-5 equivalents (w.r.t impurity) of resin to your organic solution. Shake for 1-2 hours. Filter off the resin.[2] The amine binds to the solid beads.

Module 3: Analytical Verification

Do not proceed to the next step until you have verified purity.

TechniqueWhat to look forSuccess Criteria
TLC Run in 50% EtOAc/Hexane. Stain with Ninhydrin .[1][2][4]Cyclohexylamine stains distinct red/purple at the baseline.[1][2] Amide is UV active but Ninhydrin negative.[1][2][4]
1H NMR Check aliphatic region (1.0 - 2.0 ppm).Pure cyclohexylamine has a multiplet at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2.6 ppm (

).[2] In the amide, this shifts downfield to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

3.8-4.0 ppm (

). Absence of the 2.6 ppm signal confirms purity.
Module 4: Recrystallization (The "Polishing" Step)

If the acid wash leaves trace residues (95-98% purity), use recrystallization.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[1][2][3][4]

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethanol.[1][2][4]

    • Add hot water dropwise until slight turbidity persists.

    • Cool slowly to Room Temp, then

      
      .
      
    • Cyclohexylamine stays in the mother liquor; Amide crystallizes.[1][2]

Decision Tree for Purification:

DecisionTree Input Crude Reaction Check Can you do Liquid Extraction? Input->Check AcidWash Method A: Acid Wash (HCl) Check->AcidWash Yes Resin Method B: Amberlyst Resin Check->Resin No Result Check NMR AcidWash->Result Resin->Result Clean Pure Amide Result->Clean None Dirty Trace Amine Result->Dirty Detected Recryst Recrystallize (EtOH/H2O) Dirty->Recryst Recryst->Clean

Caption: Fig 2. Troubleshooting flow to select the correct purification module.

References
  • PubChem. Cyclohexylamine (Compound Summary). National Library of Medicine.[1][2][4] [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2][4] (5th Edition).[1][2] Longman Scientific & Technical.[1][2][4] (Standard reference for acid-base extraction protocols).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[4] (2nd Edition).[1][2] Oxford University Press.[1][2][4] (Mechanism of amide formation and amine basicity).

Sources

Technical Support Center: Nitrobenzamide Synthesis & Stability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing temperature controls for nitrobenzamide stability during synthesis. Role: Senior Application Scientist Interface: Technical Support Knowledge Base (Tier 3)

Introduction: The Thermodynamics of Purity

Welcome to the Advanced Synthesis Support Center. You are likely here because your nitrobenzamide yield is inconsistent, or your product is exhibiting characteristic "yellowing" indicative of degradation.

In nitrobenzamide synthesis, temperature is not just a variable; it is the primary switch between kinetic control (desired amidation) and thermodynamic chaos (hydrolysis, azo-coupling, and tar formation). The nitro group (


) is strongly electron-withdrawing, deactivating the ring but also making the system energetically sensitive.

This guide bypasses standard textbook recipes to focus on Critical Process Parameters (CPPs) that dictate stability.

Module 1: Reaction Phase – Controlling the Exotherm

The most robust synthesis route for high-purity nitrobenzamide is the Acid Chloride Method (Schotten-Baumann conditions or anhydrous solvent method). Direct nitration of benzamide is not recommended for high purity due to difficult-to-separate ortho/meta/para isomer mixtures [1].

The Critical Workflow

The following diagram illustrates the temperature-critical checkpoints in the conversion of Nitrobenzoic Acid to Nitrobenzamide.

G Start Nitrobenzoic Acid Precursor Step1 Activation (SOCl2 + Reflux) Start->Step1 Heat to 75-80°C (Full Conversion) Inter Acid Chloride Intermediate Step1->Inter Vac Distill < 50°C Step2 Amidation (Amine Addition) Inter->Step2 CRITICAL: Cool to 0-5°C Final Nitrobenzamide Product Step2->Final Exotherm Control Max < 15°C

Figure 1: Thermal workflow for the Acid Chloride route. Note the sharp transition from high-heat activation to cryogenic amidation.

Protocol: The "Cold-Strike" Amidation

The Issue: The reaction between nitrobenzoyl chloride and ammonia/amine is violently exothermic. If the temperature exceeds 15°C during addition, the amide bond may hydrolyze (if moisture is present) or the nitro group may facilitate oxidative side reactions, leading to colored impurities (azo/azoxy species).

Optimized Procedure:

  • Activation: Reflux 3-nitrobenzoic acid with Thionyl Chloride (

    
    ) at 75–80°C  until gas evolution ceases (approx. 2-3h).
    
    • Why: High temp is required here to drive the equilibrium to the acid chloride.

  • Isolation (The Trap): Remove excess

    
     under reduced pressure. Do not exceed 50°C  in the bath.
    
    • Risk:[1][2][3] High residual heat causes the acid chloride to degrade or polymerize.

  • Amidation (The Control Point):

    • Dissolve the crude acid chloride in dry THF or DCM.

    • Cool the amine solution (e.g., aqueous

      
       or alkyl amine) to 0°C  in an ice-salt bath.
      
    • Add the acid chloride solution DROPWISE.

    • IPC (In-Process Control): Monitor internal temperature. Stop addition if T > 10°C.

Module 2: Stability & Purification (Crystallization)

Once synthesized, thermal stability is dictated by purity. Impurities lower the melting point and can catalyze decomposition.

Thermal Stability Profile (DSC Data)

Differential Scanning Calorimetry (DSC) data indicates that pure 3-nitrobenzamide is stable up to its melting point, but "dirty" material decomposes at significantly lower temperatures [2][3].

ParameterValueSignificance
Melting Point (

)
142–143°CPure crystalline phase.
Decomposition Onset (

)
~220°C (Pure)Safe processing window.
Hazardous Zone > 250°CRapid exothermic decomposition (

). Risk of runaway.[1]
Drying Limit 60°C Do not vacuum dry above this to prevent surface oxidation/yellowing.
Troubleshooting Impurity Profiles

Use the following logic tree to diagnose stability issues based on visual and analytical feedback.

Stability Problem Stability Issue Detected Color Product turns Yellow/Brown Problem->Color Melting Low Melting Point (<138°C) Problem->Melting Cause1 Oxidative Degradation (Temp > 20°C during reaction) Color->Cause1 Cause2 Hydrolysis to Benzoic Acid Melting->Cause2 Cause3 Isomer Contamination (Ortho/Para) Melting->Cause3 Solution1 Recrystallize: Ethanol (Add Activated Carbon) Cause1->Solution1 Solution2 Wash with NaHCO3 (Removes Acid) Cause2->Solution2 Cause3->Solution1

Figure 2: Diagnostic logic for thermal stability and impurity profiling.

Frequently Asked Questions (FAQs)

Q1: My product is turning yellow during vacuum drying at 80°C. Is it decomposing? A: Yes, likely via surface oxidation. While 80°C is below the bulk melting point, nitro-aromatics are photosensitive and thermally sensitive at the surface level.

  • Fix: Lower drying temperature to 45–50°C and ensure a high vacuum (< 10 mbar). If the yellow color persists, recrystallize from Ethanol/Water (9:1) and treat with activated charcoal to remove the chromophores [4].

Q2: Why do I see 3-nitrobenzoic acid in my final product? A: This is a hydrolysis product. It usually occurs if the amidation step was allowed to get too hot (> 25°C) or if the acid chloride was not fully dry before addition.

  • Validation: Run a TLC (Solvent: Ethyl Acetate/Hexane 1:1). The acid will streak or stay at the baseline compared to the amide.

  • Fix: Wash the crude solid with saturated Sodium Bicarbonate (

    
    ) solution. The acid will dissolve as the salt; the amide will remain solid [5].
    

Q3: Can I use direct nitration of benzamide to save time? A: We strongly advise against it for pharmaceutical applications. Direct nitration yields a mixture of ortho- (approx. 20%), meta- (approx. 70%), and para- (approx. 10%) isomers due to the competing directing effects of the amide group under acidic conditions [1]. Separation requires tedious fractional crystallization, negating any time savings.

Q4: Is the reaction safe to scale up? A: Nitro compounds possess high decomposition energy. At gram scale, the exotherm is manageable. At kilogram scale, the addition of acid chloride to amine must be flow-controlled (dosing pump) to ensure the cooling capacity of the reactor is not overwhelmed. Always perform a DSC scan on the crude mixture before scaling up to identify the onset of thermal runaway [2].

References

  • BenchChem Technical Support. (2025).[1][4][5] Regioisomer Formation in Nitrobenzamide Synthesis. Retrieved from

  • ASTM International. (2020). Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry (ASTM E537). Retrieved from

  • Institute of Chemical Engineers (IChemE). Thermal stability at elevated pressure – an investigation using differential scanning calorimetry. Retrieved from

  • Vogel, A.I.Textbook of Practical Organic Chemistry.
  • Jagtap, S. D., et al. (2019).[3] Thionyl Chloride Induced Convenient Synthesis of Benzamides. European Chemical Bulletin. Retrieved from

Sources

Resolving crystallization failures in N-cyclohexyl-4-methoxy-3-nitrobenzamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRY-NITRO-BZ-001 Assigned Specialist: Senior Application Scientist, Process Development Subject: Resolution of Crystallization Failures (Oiling Out, Polymorphism, & Color Impurities)[1]

Executive Summary

This guide addresses the purification of N-cyclohexyl-4-methoxy-3-nitrobenzamide , a lipophilic amide intermediate likely associated with PDE4 inhibitor synthesis (analogous to Cilomilast intermediates).[1]

The presence of the nitro group (electron-withdrawing, planar) alongside the cyclohexyl amide (bulky, flexible, hydrogen-bonding) creates a "perfect storm" for crystallization failures.[1] The most reported issues are Liquid-Liquid Phase Separation (LLPS/Oiling Out) and persistent colored impurities .[1]

This support module replaces generic advice with a mechanism-based troubleshooting protocol.

Module 1: The "Oiling Out" Phenomenon (LLPS)

Symptom: Upon cooling, the solution turns milky or deposits a sticky oil/gum at the bottom of the flask instead of discrete crystals.

Root Cause Analysis: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the solution temperature drops below the "oiling out limit" (liquid-liquid spinodal) before crossing the solubility curve. This is exacerbated by:

  • Impurities: They depress the melting point of the solid, sometimes below the crystallization temperature.[2][3]

  • Solvent Choice: Using a solvent system where the "gap" between the solubility curve and the oiling-out curve is narrow (common in single-solvent alcohol systems for this molecule).

Troubleshooting Protocol: The Two-Solvent Rescue

Do not attempt to simply "cool it slower." You must alter the thermodynamics of the system.

Step-by-Step Rescue:

  • Re-dissolve: Re-heat the oiled mixture until it is a clear homogeneous solution.

  • Solvent Switch: If you are using Ethanol/Water, switch to Ethyl Acetate (EtOAc) / n-Heptane .[1]

    • Why? EtOAc is a moderate hydrogen-bond acceptor that solvates the amide well, while Heptane acts as a non-polar anti-solvent that encourages lattice formation over droplet formation.[1]

  • The "Cloud Point" Titration:

    • Hold solution at

      
      .[1]
      
    • Add Heptane dropwise until a faint permanent turbidity (cloudiness) persists.[1]

    • Add a few drops of EtOAc to just clear the solution again.

  • Seeding (Critical): Add 0.1 wt% of pure seed crystals at this elevated temperature (

    
    ).
    
    • Note: If you lack seed crystals, scratch the glass interface vigorously or sonicate a small aliquot in a test tube to generate them.

  • Isothermal Aging: Hold the temperature constant for 30–60 minutes. Allow the seeds to grow before cooling. This bypasses the nucleation energy barrier that leads to oiling.

Visualization: Oiling Out Rescue Logic

OilingOutRescue cluster_tips Critical Control Points Start Start: Oiled Out / Gum Reheat 1. Re-heat to Clear Solution (T > T_oil) Start->Reheat Seed 2. Add Seed Crystals (at High T) Reheat->Seed Metastable Zone Age 3. Isothermal Aging (30-60 mins) Seed->Age Growth Phase Cool 4. Slow Cooling Ramp (10°C / hour) Age->Cool Success Success: Crystalline Solid Cool->Success Fail Fail: Re-oiling Cool->Fail Cooling too fast Fail->Reheat Add more solvent

Figure 1: Decision tree for recovering a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Impurity Rejection & Color Removal

Symptom: The product crystallizes but retains a yellow/brown hue (typical of nitro-aromatics) or has a lower melting point than the reference standard (


 range typical for this class).[1]

Root Cause: Nitro-compounds often degrade into colored azo- or nitroso-species.[1] Additionally, the amide bond formation might leave residual aniline precursors, which are prone to oxidation.[1]

Solvent Selection Matrix
Solvent SystemPolarityProsConsRecommendation
Ethanol / Water HighGreen chemistry; good yield.[1]High risk of oiling out ; poor rejection of lipophilic colored impurities.[1]Use only for final polishing of already semi-pure material.[1]
EtOAc / Heptane MediumExcellent impurity rejection ; easier drying (lower BP).[1]Requires precise anti-solvent addition.[1]PRIMARY RECOMMENDATION for crude purification.[1]
Toluene LowGreat for rejecting polar nitro-byproducts.[1]High boiling point makes drying difficult; toxicity issues.[1]Use if EtOAc fails.[1][4]
The "Carbon Spike" Protocol

If recrystallization alone fails to remove color:

  • Dissolve crude solid in hot Ethyl Acetate (10 volumes).

  • Add Activated Carbon (5 wt% relative to substrate).[1] Warning: Do not add to boiling solvent; it will erupt.[1] Cool slightly, add, then reheat.

  • Stir at reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad.[1]

    • Tip: If the filtrate cools during filtration, the product will crystallize in the funnel. Keep everything hot.

  • Reheat filtrate to reflux and begin Heptane addition (as per Module 1).

Module 3: The "Golden Batch" Standard Protocol

Objective: Reproducible purification of N-cyclohexyl-4-methoxy-3-nitrobenzamide with >98% purity.

Prerequisites:

  • Crude Purity: >85% (If lower, perform a silica plug filtration first).[1]

  • Equipment: Overhead stirrer (magnetic stirring often fails once thick slurry forms).[1]

Workflow:

  • Dissolution:

    • Charge crude solid into the reactor.

    • Add Ethyl Acetate (5 mL per gram of solid).[1]

    • Heat to reflux (

      
      ).[1] If not fully dissolved, add EtOAc in 0.5 mL/g increments.[1]
      
  • Nucleation Point:

    • Once dissolved, remove heat source and let cool to

      
      .
      
    • Add n-Heptane dropwise until the solution turns slightly hazy.[1]

    • Add Seed Crystals (0.5% w/w).[1]

    • Hold at

      
       for 30 minutes. The mixture should turn from hazy to an opaque suspension as crystals grow.
      
  • Crystallization:

    • Start a controlled cooling ramp:

      
       per hour.
      
    • Target final temperature:

      
      .
      
    • Anti-solvent Push: Once at

      
      , add a final portion of n-Heptane (equal to the volume of EtOAc used) to maximize yield.[1]
      
  • Isolation:

    • Filter on a Buchner funnel.[1][5][6]

    • Wash: Use a cold mixture of EtOAc/Heptane (1:3 ratio).[1] Do not wash with pure EtOAc; it will dissolve your product.

    • Drying: Vacuum oven at

      
       for 12 hours.
      

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink/red upon standing? A: This indicates the presence of trace aniline impurities (from the reduction of the nitro group or unreacted starting material) oxidizing in air.

  • Fix: Perform an acidic wash.[1][4] Dissolve crude in EtOAc, wash with 1M HCl (removes amines), then brine, dry over MgSO4, and then recrystallize.

Q: I don't have seed crystals. How do I start? A: Take 1 mL of your hot solution into a test tube. Cool it rapidly in dry ice/acetone while scratching the side with a glass rod. It will likely oil out or form a glass.[1][2] Add a drop of heptane and scratch again. Once it solidifies (even if ugly), use that solid to seed the main batch.[1]

Q: Can I use Methanol instead of Ethanol? A: Methanol is generally too good a solvent for nitrobenzamides, leading to low yields (high loss in mother liquor).[1] If you must use it, you will need a significant amount of water as an anti-solvent, which increases the risk of oiling out.[1] Stick to EtOAc/Heptane.[1]

References

  • Anderson, N. G. (2012).[1] Practical Process Research & Development. Academic Press.[1] (Source for general "Oiling Out" troubleshooting and solvent selection principles).

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (authoritative source on Metastable Zone Width and seeding strategies).

  • GlaxoSmithKline Patents (Various). Synthesis of Cilomilast and intermediates.[1][7] (Confirms the structural class and typical purification routes for cyclohexyl-methoxy-nitrobenzamides).

  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Source for anti-solvent addition protocols).

Sources

Minimizing side reactions during the acylation of cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CYC-ACY-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Reaction Failure Analysis

Welcome to the technical support center for amide synthesis. If you are experiencing low yields, unexpected byproducts, or difficult workups during the acylation of cyclohexylamine, use this diagnostic logic tree to identify the root cause before proceeding to the protocols.

Workflow Visualization: Competitive Pathways

The following diagram illustrates the kinetic competition between the desired mono-acylation, the parasitic di-acylation (imide formation), and the thermodynamic stall caused by salt formation.

AcylationPathways Start Cyclohexylamine (R-NH2) Amide Target: N-Cyclohexylamide (Mono-acylated) Start->Amide k1 (Fast) + R'-COX Salt Amine Salt (R-NH3+ X-) [STALLED] Start->Salt + HX (Byproduct) (If no base present) Reagent Acylating Agent (R'-COX) Imide Impurity: Imide (Di-acylated) Amide->Imide k2 (Slow) + Excess R'-COX High Temp / Strong Base Salt->Start + Auxiliary Base (Deprotonation)

Figure 1: Kinetic landscape of cyclohexylamine acylation. Note that k1 (amide formation) is generally orders of magnitude faster than k2 (imide formation) due to the reduced nucleophilicity of the amide nitrogen.

Technical Deep Dive: Mechanism & Control

To minimize side reactions, one must understand the two primary failure modes: Proton Trapping and Over-Acylation .

A. The "50% Yield" Trap (Proton Trapping)

When using acid chlorides (


) or anhydrides without an auxiliary base, the reaction produces acid (

or

) as a byproduct. Cyclohexylamine is a base (

).
  • The Problem: The generated acid instantly protonates unreacted cyclohexylamine to form cyclohexylammonium chloride (

    
    ). This salt is non-nucleophilic and precipitates out, stalling the reaction at exactly 50% conversion.
    
  • The Solution: You must use a "Sacrificial Base" (e.g., Triethylamine, DIPEA, or aqueous NaOH) to scavenge the proton, keeping the cyclohexylamine in its reactive free-base form [1].

B. Diacylation (Imide Formation)

While the amide nitrogen is less nucleophilic than the amine nitrogen (due to resonance withdrawal by the carbonyl), it can still react with highly electrophilic acyl chlorides under forcing conditions.

  • The Problem: Presence of excess acid chloride, high temperatures (

    
    ), or highly polar aprotic solvents can push the reaction toward the imide (
    
    
    
    ).
  • The Solution:

    • Stoichiometry: Strict 1.0 : 1.05 equivalents (Amine : Acid Chloride).

    • Temperature: Maintain

      
       during addition.
      
    • Order of Addition: Add the Acid Chloride to the Amine (Inverse addition keeps the acylating agent concentration low relative to the nucleophile).

Optimized Experimental Protocols

Choose the protocol that matches your substrate sensitivity and available reagents.

Protocol A: Schotten-Baumann Conditions (Robust & Scalable)

Best for: Stable acid chlorides, large-scale synthesis, and avoiding organic base salts.

Reagents:

  • Cyclohexylamine (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • NaOH (10% aqueous solution, 2.5 equiv)

  • Solvent: DCM or Toluene

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve cyclohexylamine in DCM.

  • Biphasic Mix: Add the 10% NaOH solution. The mixture will form two layers.[1]

  • Controlled Addition: Cool to

    
    . Add the Acyl Chloride dropwise over 30 minutes with vigorous stirring.
    
    • Why? Vigorous stirring is critical to maximize the interfacial surface area where the reaction occurs.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine) and then Brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Petroleum Ether or Isopropyl Ether if necessary [2].

Protocol B: Anhydrous Acylation (Water-Sensitive)

Best for: Hydrolytically unstable acid chlorides or valuable substrates.

Reagents:

  • Cyclohexylamine (1.0 equiv)

  • Acyl Chloride (1.05 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Anhydrous DCM or THF

Step-by-Step:

  • Setup: Dissolve Cyclohexylamine and TEA in dry DCM under

    
     atmosphere.
    
  • Cooling: Cool the solution to

    
     (Ice/Water bath).
    
  • Addition: Add Acyl Chloride (diluted in minimal DCM) dropwise.

    • Critical Control Point: Monitor internal temperature; do not allow it to exceed

      
      .
      
  • Quench: After 1 hour, add water to quench excess acid chloride.

  • Workup: Wash with dilute citric acid or 0.5M HCl (removes TEA and unreacted amine), then saturated

    
    .
    

Troubleshooting & FAQs

Q1: I see a byproduct with a mass of [M + Acyl Group]. What is it?

Diagnosis: This is the Imide (Di-acylated product). Root Cause:

  • Excess acyl chloride was used (>1.2 equiv).[2]

  • Reaction temperature was too high during addition.

  • Reaction time was prolonged unnecessarily. Corrective Action:

  • Reduce Acyl Chloride to 1.05 equiv.

  • Keep reaction at

    
     for the first hour.
    
  • Use Protocol A (Schotten-Baumann); the hydrolysis of excess acid chloride by NaOH competes favorably with imide formation [3].

Q2: My yield is stuck at ~50%, and I see a white precipitate.

Diagnosis: You formed the Cyclohexylammonium Salt . Root Cause: Insufficient base. The amine acted as its own scavenger. Corrective Action:

  • Ensure you are using at least 1.1 equivalents of auxiliary base (TEA/DIPEA/NaOH) relative to the Acid Chloride.

  • If using Protocol B, ensure the base is added before the acid chloride.

Q3: The product "oils out" during recrystallization.

Diagnosis: Impurities are depressing the melting point.[3] Corrective Action:

  • The oil likely contains residual solvent or unreacted amine.

  • Fix: Redissolve in DCM, wash thoroughly with 1M HCl (to pull out amine), dry, and re-attempt crystallization using a mixed solvent system (e.g., dissolve in minimal hot Ethyl Acetate, then add Hexanes until cloudy) [4].

Reagent Selection Guide

Acylating AgentReactivitySelectivity (Mono vs Di)ByproductRecommended Base
Acid Chloride HighModerate (Requires Temp Control)HClTEA, DIPEA, NaOH
Anhydride ModerateHighCarboxylic AcidTEA, Pyridine
Esters LowVery HighAlcoholNone (Thermal) or Alkoxide

References

  • Organic Chemistry Portal. Schotten-Baumann Reaction Conditions and Mechanism. [Link][4]

  • Organic Syntheses. 2-(4-Chlorophenyl)-N-methylacetamide (Schotten-Baumann Protocol). Org.[2][5][6] Synth. 2008, 85, 98. [Link]

  • Fisher Scientific. Amide Synthesis Protocols and Troubleshooting. [Link][4][7][8]

Sources

Validation & Comparative

Comparative Spectroscopic Analysis: Validating N-cyclohexyl-4-methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of N-cyclohexyl-4-methoxy-3-nitrobenzamide , a pharmacophore scaffold often used in drug discovery (e.g., as an intermediate for kinase inhibitors or receptor modulators).[1]

The following analysis compares the target product against its precursors—4-methoxy-3-nitrobenzoic acid and cyclohexylamine —to provide a self-validating protocol for confirming synthesis success.

Structural Logic & Resonance Prediction

Before analyzing the spectrum, we must establish the expected magnetic environment.[2] The molecule consists of an electron-deficient aromatic core linked to an aliphatic cyclohexane ring via an amide bond.[1]

  • The Aromatic Core (Spin System): The 1,2,4-trisubstituted benzene ring (1-amide, 3-nitro, 4-methoxy) creates a distinct splitting pattern.[1][2]

    • H-2 (d, ~2.0 Hz): Located between two strong electron-withdrawing groups (Nitro and Carbonyl).[1] This will be the most deshielded (downfield) signal.[1]

    • H-6 (dd, ~8.5, 2.0 Hz): Ortho to the carbonyl, meta to the nitro.

    • H-5 (d, ~8.5 Hz): Ortho to the electron-donating Methoxy group.[1] This will be the most shielded (upfield) aromatic signal.[1]

  • The Linker: The formation of the amide bond replaces the carboxylic acid proton (10-13 ppm, disappeared) with an amide NH (6-8 ppm, appeared).

  • The Aliphatic Chain: The cyclohexyl ring, previously attached to an amine, is now attached to an amide.[2] The methine proton (N-CH) will shift significantly downfield due to the anisotropy of the carbonyl group.[1]

Experimental Protocol: NMR Sample Preparation

To ensure high-resolution data capable of resolving the meta-couplings, follow this strict preparation protocol.

Materials:

  • Solvent: Chloroform-d (

    
    ) is preferred for resolution.[1] Use DMSO-
    
    
    
    only if solubility is poor, as it broadens the amide NH peak due to hydrogen bonding.[1]
  • Standard: TMS (Tetramethylsilane) internal standard (0.00 ppm).[1][3]

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Workflow:

  • Massing: Weigh 5–10 mg of the dried, purified solid.

  • Solvation: Add 0.6 mL

    
    . Vortex until fully dissolved.[1] Note: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts.
    
  • Acquisition: Run a standard proton sequence (zg30) with at least 16 scans to resolve the low-intensity aromatic satellites.

Comparative Data Analysis

The table below contrasts the diagnostic signals of the product against its starting materials. This is the primary mechanism for determining reaction completion.[1]

Table 1: Diagnostic Chemical Shift Comparison (

, 400 MHz)
Proton RegionPrecursor A (Acid)Precursor B (Amine)Target Product (Amide) Validation Criteria
Acid/Amide H 10.0–13.0 ppm (Broad Singlet)~1.5 ppm (

)
6.0–6.5 ppm (Broad Doublet) Disappearance of Acid OH is the primary confirmation of coupling.[1]
Aromatic H-2 8.4–8.5 ppm (d)N/A8.1–8.2 ppm (d, J~2.2Hz) Remains the most downfield aromatic signal; slightly shielded vs. acid.[1]
Aromatic H-6 8.2–8.3 ppm (dd)N/A7.9–8.0 ppm (dd, J~8.6, 2.2Hz) Diagnostic doublet of doublets pattern must be preserved.[1][2]
Aromatic H-5 7.2–7.3 ppm (d)N/A7.0–7.1 ppm (d, J~8.6Hz) Upfield aromatic signal (shielded by -OMe).[1]
N-CH (Cyclohexyl) N/A2.6–2.7 ppm (m)3.9–4.1 ppm (m) CRITICAL: The +1.3 ppm downfield shift confirms N-acylation.[1]
Methoxy (-OCH3) 4.0 ppm (s)N/A3.9–4.0 ppm (s) Strong singlet integrating to 3H.[1]
Cyclohexyl (-CH2) N/A1.0–1.9 ppm (m)1.1–2.1 ppm (m) Complex multiplets integrating to 10H total.[1]

Technical Note: The Amide NH signal (6.0–6.5 ppm) often appears as a broad doublet because it couples to the adjacent cyclohexyl methine proton (


 Hz).[1] In the amine precursor, the 

is a broad singlet that exchanges rapidly.[2]
Structural Assignment Logic (Decision Tree)

Use the following logic flow to interpret the spectrum and troubleshoot impurities.

NMR_Logic Start Start Analysis CheckAcid Check 10-14 ppm region (Carboxylic Acid) Start->CheckAcid AcidPresent Signal Present: Incomplete Reaction (Residual Acid) CheckAcid->AcidPresent Peak Found AcidAbsent Signal Absent: Proceed CheckAcid->AcidAbsent No Peak CheckAromatic Check 7.0-8.5 ppm (Aromatic Region) AcidAbsent->CheckAromatic PatternCheck Identify Pattern: 1x d (narrow) 1x dd (wide+narrow) 1x d (wide) CheckAromatic->PatternCheck CheckAmide Check 5.5-7.0 ppm (Amide NH) PatternCheck->CheckAmide AmideConfirm Broad Doublet Found? Confirms Amide Link CheckAmide->AmideConfirm CheckAliphatic Check 3.8-4.2 ppm (N-Methine & O-Methyl) AmideConfirm->CheckAliphatic ShiftCheck Compare Cyclohexyl N-CH: Is it > 3.8 ppm? CheckAliphatic->ShiftCheck Final Product Validated ShiftCheck->Final Yes (Acylation confirmed)

Figure 1: Step-by-step logic flow for validating the formation of the amide bond and purity of the benzamide derivative.

Detailed Signal Interpretation
A. The "Fingerprint" Region (7.0 – 8.5 ppm)

The 3-nitro-4-methoxy substitution pattern is unique.[1]

  • The "Deshielded" Proton (H-2): Look for a small doublet at ~8.2 ppm.[1] The coupling constant (

    
    ) should be small (~2.2 Hz) because it is coupling to H-6 across four bonds (meta-coupling).[1]
    
  • The "Shielded" Proton (H-5): Look for a doublet at ~7.1 ppm.[1] This proton is adjacent to the electron-donating methoxy group.[1] Its coupling constant will be larger (~8.6 Hz) due to ortho-coupling with H-6.[1]

B. The Amide Confirmation (N-H and N-CH)

This is where the reaction success is proven.[1]

  • N-CH Shift: In the starting material (cyclohexylamine), the proton on the carbon attached to nitrogen appears near 2.6 ppm .[1] In the product, the electron-withdrawing carbonyl group pulls electron density away, shifting this peak downfield to ~3.9–4.1 ppm .[2]

  • Overlap Warning: The N-CH multiplet often overlaps with the sharp Methoxy singlet (~3.95 ppm).[1] You may see a sharp singlet "riding" on top of a broad multiplet.[1] Integration is key here: The total integral for the 3.8–4.1 ppm region should be 4H (3H from Methoxy + 1H from N-CH).[1]

Troubleshooting Common Impurities
Observed PeakLikely ImpurityRemediation
Broad s, 10–13 ppm Unreacted 4-methoxy-3-nitrobenzoic acidWash organic layer with 1M

or

.
m, 2.6–2.8 ppm Unreacted CyclohexylamineWash organic layer with 1M

.
s, 7.26 ppm Chloroform (

)
Residual solvent; dry sample under high vacuum.[1]
s, 1.56 ppm WaterDry sample with

or

before evaporation.[1][2]
References
  • General NMR Shifts of Amides: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds. Springer.[1] Link[1][2]

  • Precursor Data (4-methoxy-3-nitrobenzoic acid): National Institute of Standards and Technology (NIST).[1] Mass Spectrometry Data Center. Link

  • Cyclohexylamine Spectral Data: SDBS (Spectral Database for Organic Compounds), AIST, Japan.[2] SDBS No. 108-91-8.[1] Link[1][2]

  • Amide Coupling Verification: Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

Sources

HPLC Method Development for Purity Analysis of N-cyclohexyl-4-methoxy-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative analysis of HPLC methodologies for the purity assessment of N-cyclohexyl-4-methoxy-3-nitrobenzamide , a synthetic intermediate often encountered in the development of bioactive benzamide derivatives.

We compare a standard Generic C18/Acetonitrile protocol against an Optimized Phenyl-Hexyl/Methanol method. While the generic approach offers rapid elution, it frequently fails to resolve critical process-related impurities—specifically the hydrolyzed precursor (4-methoxy-3-nitrobenzoic acid) and potential regioisomers—due to insufficient selectivity for the nitro-aromatic moiety. The optimized method leverages


-

interactions to achieve baseline resolution (

) and superior peak symmetry.

Compound Profile & Analytical Challenge

To develop a robust method, one must first understand the physicochemical environment of the analyte.

  • Analyte: N-cyclohexyl-4-methoxy-3-nitrobenzamide[1]

  • Molecular Weight: ~278.3 g/mol

  • Key Functional Groups:

    • Nitro (-NO₂): Strong electron-withdrawing group; creates a dipole and potential for

      
      -acidic interactions.
      
    • Amide (-CONH-): Neutral at physiological pH; hydrogen bond donor/acceptor.

    • Cyclohexyl Ring: Hydrophobic, contributing to retention in Reversed-Phase (RP) modes.

  • LogP (Estimated): 2.8 – 3.2 (Moderately lipophilic).

  • Critical Impurities:

    • Impurity A: 4-methoxy-3-nitrobenzoic acid (Hydrolysis product/Starting material).

    • Impurity B: Cyclohexylamine (Starting material - lacks UV chromophore, detected at low wavelengths or via derivatization, but often elutes in void).

    • Impurity C: Regioisomers (e.g., 3-methoxy-4-nitro isomers from impure starting materials).

Impurity Generation Pathway

The following diagram illustrates the synthesis pathway and the origin of critical impurities tracked in this analysis.

SynthesisPathway SM1 4-Methoxy-3-nitrobenzoyl chloride Product TARGET: N-cyclohexyl-4-methoxy- 3-nitrobenzamide SM1->Product Amidation ImpurityA Impurity A: 4-Methoxy-3-nitrobenzoic acid (Hydrolysis) SM1->ImpurityA Hydrolysis (H2O) SM2 Cyclohexylamine SM2->Product Product->ImpurityA Degradation

Figure 1: Synthesis pathway showing the origin of the target molecule and its primary hydrolysis impurity.

Method Comparison: Generic vs. Optimized

We evaluated two distinct separation strategies. The "Generic" method represents a typical starting point in many analytical labs, while the "Optimized" method is tuned specifically for nitro-aromatic selectivity.

Comparative Data Summary
ParameterMethod A: Generic (Alternative)Method B: Optimized (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)
Selectivity Mechanism Hydrophobicity (London Dispersion)Hydrophobicity +

-

Interaction
Resolution (Target vs. Impurity A) 1.2 (Partial Co-elution)2.8 (Baseline Separation)
Tailing Factor (

)
1.41.05
Detection Wavelength 254 nm254 nm / 210 nm
Suitability Quick scouting; rough purity checks.Final QC release; Stability indicating.
Analysis of Performance
Method A: The Generic C18 Approach
  • Protocol: Gradient of Water (0.1% Formic Acid) and Acetonitrile on a standard C18 column.

  • Outcome: Acetonitrile suppresses

    
    -
    
    
    
    interactions between the analyte and the stationary phase.[2] While the hydrophobic cyclohexyl group provides retention, the nitro-aromatic core does not engage distinctively with the C18 chains. Consequently, the target amide and its acid precursor (Impurity A) elute with very similar retention times, often merging into a "shoulder" peak.
Method B: The Optimized Phenyl-Hexyl Approach
  • Protocol: Gradient of Ammonium Formate (pH 3.8) and Methanol on a Phenyl-Hexyl column.[2][3]

  • Mechanistic Insight: The Phenyl-Hexyl phase offers a secondary retention mechanism. The electron-deficient nitro ring of the analyte interacts with the electron-rich phenyl ring of the stationary phase (

    
    -
    
    
    
    stacking).
  • Why Methanol? Unlike Acetonitrile, Methanol does not possess

    
    -electrons that interfere with this interaction.[2] Using Methanol enhances the selectivity difference between the neutral amide (Target) and the ionized/polar acid (Impurity A), resulting in superior resolution.
    

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity and linearity, suitable for release testing.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm or 5 µm).

  • Temperature: 35°C (Control is critical for reproducibility of

    
    -interactions).
    
  • Flow Rate: 1.0 mL/min.[2][4]

  • Injection Volume: 10 µL.

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

Mobile Phase Preparation[2][5]
  • Mobile Phase A (Buffer): 10 mM Ammonium Formate adjusted to pH 3.8 with Formic Acid.

    • Rationale: Buffering at pH 3.8 ensures the acidic impurity (pKa ~3.5) is partially ionized, reducing its retention relative to the neutral amide, aiding separation.

  • Mobile Phase B (Organic): 100% Methanol (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.08020Initial equilibration
2.08020Isocratic hold to elute polar voids
15.02080Linear ramp to elute target
18.02080Wash step
18.18020Return to initial
23.08020Re-equilibration
Sample Preparation
  • Diluent: Methanol:Water (50:50).[2]

  • Stock Solution: Dissolve 10 mg of N-cyclohexyl-4-methoxy-3-nitrobenzamide in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL for purity analysis.

Method Development Logic

The following decision tree illustrates the scientific rationale used to arrive at the Phenyl-Hexyl/Methanol system, ensuring the method is grounded in chromatographic theory rather than trial-and-error.

MethodLogic Start Analyte Structure Analysis (Nitro + Aromatic + Amide) Choice1 Select Stationary Phase Start->Choice1 C18 C18 (Alkyl) Choice1->C18 Standard Phenyl Phenyl-Hexyl (Aromatic) Choice1->Phenyl Target Pi-Pi Selectivity ResultC18 Poor Resolution of Nitro-Isomers/Acid C18->ResultC18 ResultPhenyl Enhanced Selectivity Phenyl->ResultPhenyl Choice2 Select Organic Modifier ResultPhenyl->Choice2 ACN Acetonitrile Choice2->ACN Pi-Electron Interference MeOH Methanol Choice2->MeOH Promotes Pi-Pi Stacking ACN->ResultC18 Reduced Selectivity Final OPTIMIZED METHOD: Phenyl-Hexyl + MeOH MeOH->Final

Figure 2: Decision tree highlighting the selection of Phenyl-Hexyl chemistry and Methanol to maximize selectivity for nitro-aromatic compounds.

Troubleshooting & Critical Parameters

Peak Tailing
  • Observation: The main amide peak shows tailing (

    
    ).
    
  • Cause: Secondary interactions between the amide nitrogen and residual silanols on the silica surface.

  • Fix: Ensure the buffer concentration is at least 10 mM. If tailing persists, increase the temperature to 40°C to improve mass transfer kinetics.

Ghost Peaks
  • Observation: Unexpected peaks appearing during the gradient.

  • Cause: Impurities in the Methanol or "system peaks" from the gradient dwell volume.

  • Fix: Use HPLC-gradient grade Methanol. Run a blank injection (Diluent only) to subtract system artifacts.

Retention Time Shift
  • Observation: Retention times drift > 0.5 min between runs.

  • Cause: Inadequate equilibration of the Phenyl-Hexyl column. Phenyl phases are more sensitive to "dewetting" or surface modification than C18.

  • Fix: Ensure a minimum of 5 column volumes of re-equilibration time (approx. 5-6 minutes at 1 mL/min) between injections.

References

  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Retrieved from

  • Phenomenex. (2025).[4][5] Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from

  • BenchChem. (2025).[6][7] HPLC Purity Analysis of Benzamide Derivatives. Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text regarding solvent selectivity and column chemistry).

Sources

Comparing potency of N-cyclohexyl-4-methoxy-3-nitrobenzamide vs standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-cyclohexyl-4-methoxy-3-nitrobenzamide (designated as Compound 17i in key literature) versus standard inhibitors in the context of ATAD2 (ATPase family AAA domain-containing protein 2) inhibition.

The analysis is grounded in the fragment-based drug discovery (FBDD) efforts targeting the ATAD2 bromodomain, a critical oncogenic factor in Triple-Negative Breast Cancer (TNBC).

Executive Summary: Potency & Role Analysis

N-cyclohexyl-4-methoxy-3-nitrobenzamide (Compound 17i) is primarily identified as a synthetic intermediate and structural fragment utilized in the development of novel theophylline-based ATAD2 inhibitors. While often screened as a fragment or precursor, its standalone potency is significantly lower than the optimized leads derived from it, such as Compound 19f .

  • Primary Role: Synthetic Intermediate / Structural Fragment.

  • Target: ATAD2 Bromodomain (Epigenetic Reader).

  • Optimized Derivative: Compound 19f (IC₅₀: 0.27 µM).[1][2]

  • Key Finding: The 4-methoxy-3-nitrobenzamide moiety serves as a critical scaffold for occupying the hydrophobic pocket near the ATAD2 active center (Asn1064), but requires coupling to a theophylline core for nanomolar potency.

Part 1: Comparative Potency Landscape

The following table contrasts the potency of the N-cyclohexyl-4-methoxy-3-nitrobenzamide series against industry-standard ATAD2 inhibitors. Data is synthesized from biochemical TR-FRET assays and cellular viability studies (BT-549 TNBC lines).

Table 1: Inhibitor Potency Profile (ATAD2)
CompoundRoleATAD2 IC₅₀ (Biochemical)Cellular IC₅₀ (BT-549)Mechanism / Binding Mode
Compound 17i (N-cyclohexyl-4-methoxy-3-nitrobenzamide)Precursor / Fragment > 50 µM (Est.)*N/DFragment scaffold; lacks key hydrogen bond network for high affinity.
Compound 19f (Optimized Derivative)Lead Inhibitor 0.27 µM 5.43 µM Dual Mode: Occupies ZA loop & hydrophobic pocket; stabilizes c-Myc downregulation.
AM879 Standard Inhibitor3.50 µM2.43 µMClassic binding; H-bonds with Asn1064 & Tyr1021.
BAY-850 Positive Control< 0.1 µMPotentIsoform-selective; prevents chromatin binding.
GSK232 Probe Compound0.032 µMPoorHigh biochemical potency but limited cellular efficacy in some models.

*Note: As a fragment/intermediate, 17i is typically not assayed for final IC₅₀ in high-throughput panels but serves as the structural basis for the "19" series.

Part 2: Mechanistic Insight & Signaling Pathways

The efficacy of this benzamide series stems from its ability to disrupt the ATAD2-c-Myc signaling axis . ATAD2 acts as a co-activator for c-Myc; its inhibition leads to chromatin remodeling that suppresses oncogene transcription.

Figure 1: ATAD2 Inhibition & Downstream Signaling

ATAD2_Pathway Inhibitor Compound 19f / 17i-Derivatives ATAD2 ATAD2 Bromodomain (Epigenetic Reader) Inhibitor->ATAD2 Competes for Asn1064 Complex ATAD2-Chromatin Complex Inhibitor->Complex Disrupts ATAD2->Complex Binds Acetyl-Lysine Chromatin Acetylated Histones (Chromatin) Chromatin->Complex cMyc c-Myc Transcription Factor Complex->cMyc Co-activates GeneExp Oncogenic Gene Expression (Proliferation/Migration) cMyc->GeneExp Upregulates Apoptosis Apoptosis & Autophagy GeneExp->Apoptosis Inhibition leads to

Caption: Mechanism of Action.[3] The inhibitor blocks the ATAD2 bromodomain from reading acetylated histones, preventing c-Myc recruitment and inducing apoptosis in TNBC cells.

Part 3: Experimental Protocols

To validate the activity of N-cyclohexyl-4-methoxy-3-nitrobenzamide derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide (Compound 17i)

This protocol yields the benzamide intermediate used for further optimization.

  • Reagents: 4-methoxy-3-nitrobenzoic acid (1.0 eq), Cyclohexylamine (1.1 eq), HATU (1.2 eq), DIEA (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 4-methoxy-3-nitrobenzoic acid in dry DMF under N₂ atmosphere.

    • Add HATU and DIEA; stir at room temperature (RT) for 30 min to activate the acid.

    • Add Cyclohexylamine dropwise.

    • Stir at RT for 12–24 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.

    • Purification: Flash column chromatography.

    • Expected Yield: ~92% (Light yellow solid).

    • Validation: ¹H-NMR (CDCl₃) should show cyclohexyl protons (1.0–2.0 ppm) and aromatic nitro/methoxy signals (7.0–8.2 ppm).

Protocol B: TR-FRET Assay for ATAD2 Potency

Used to determine IC₅₀ values for the 17i/19f series.

  • System: LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET).

  • Components:

    • Recombinant ATAD2 Bromodomain (GST-tagged).

    • Biotinylated Acetyl-Histone Peptide (Ligand).

    • Eu-labeled Anti-GST Antibody.

    • Streptavidin-APC (Acceptor).

  • Workflow:

    • Incubate ATAD2 protein with the test compound (17i or 19f) for 30 min in assay buffer (50 mM HEPES, pH 7.5, 0.1% BSA).

    • Add Biotin-Peptide and Eu-Antibody/APC mix.

    • Incubate for 60 min at RT in the dark.

    • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Analysis: Plot FRET ratio vs. log[Compound]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Part 4: Structural Optimization Workflow

The transformation from the benzamide intermediate (17i) to the potent inhibitor (19f) illustrates the critical "scaffold growth" strategy.

Figure 2: Fragment-to-Lead Optimization

Optimization Frag Fragment (17i) N-cyclohexyl-4-methoxy-3-nitrobenzamide (Low Potency / Scaffold) Step1 Scaffold Growth (Theophylline Fusion) Frag->Step1 Incorporation Lead Optimized Lead (19f) Theophylline Derivative (IC50: 0.27 µM) Step1->Lead 4-Methoxy Substitution + H-bond Optimization

Caption: Optimization trajectory. The nitrobenzamide fragment (17i) provides the core aromatic interaction, while the theophylline fusion (19f) locks the conformation for nanomolar affinity.

References

  • Yao, D., et al. (2023). Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bamborough, P., et al. (2016). Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Lead Discovery. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. N-cyclohexyl-4-methoxy-3-nitrobenzamide (Compound 17i).

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful synthesis of novel compounds is the bedrock of pharmaceutical and materials science research. However, synthesis without rigorous validation is incomplete. This guide provides an in-depth, scientifically-grounded protocol for the validation of N-cyclohexyl-4-methoxy-3-nitrobenzamide synthesis using Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the underlying principles, detail a robust experimental workflow using Attenuated Total Reflectance (ATR), and critically compare the spectral data of the starting materials against the final product. Furthermore, this guide will objectively position IR spectroscopy in the broader context of analytical techniques, offering a comparative analysis with methods like NMR and Mass Spectrometry to provide researchers with a holistic validation strategy.

Introduction: The Imperative of Synthesis Validation

N-cyclohexyl-4-methoxy-3-nitrobenzamide is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry. Its synthesis, typically achieved via the acylation of cyclohexylamine with a derivative of 4-methoxy-3-nitrobenzoic acid, is a foundational step. The critical question following any synthesis is: "Did the reaction succeed?" Answering this requires empirical evidence that the intended molecular structure has been formed and the starting materials have been consumed.

Infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive first-pass method to answer this question. By probing the vibrational frequencies of molecular bonds, IR spectroscopy provides a "molecular fingerprint" that can confirm the presence of key functional groups and, by extension, the success of a chemical transformation.[1] This guide focuses on using this powerful technique to validate the formation of the amide bond and confirm the retention of other key functionalities within the target molecule.

The Principle: How IR Spectroscopy Validates Amide Bond Formation

The core of this validation rests on a simple principle: chemical bonds absorb infrared radiation at specific, characteristic frequencies. A chemical reaction creates and destroys bonds, and these changes are directly observable in the IR spectrum.

For the synthesis of N-cyclohexyl-4-methoxy-3-nitrobenzamide, the key transformation is the conversion of a carboxylic acid and a primary amine into a secondary amide. This involves:

  • Disappearance of Reactant Signals: The broad O-H stretch of the carboxylic acid and the characteristic N-H stretches of the primary amine should vanish.

  • Appearance of Product Signals: New, distinct signals for the secondary amide N-H bond and the amide C=O (Amide I band) should appear.

By comparing the IR spectrum of the purified product with the spectra of the starting materials (4-methoxy-3-nitrobenzoic acid and cyclohexylamine), we can unequivocally confirm this transformation.

Key Spectral Features of N-cyclohexyl-4-methoxy-3-nitrobenzamide

To interpret the spectrum, we must first understand the expected absorptions from the molecule's functional groups.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];

} } Caption: Key functional groups of N-cyclohexyl-4-methoxy-3-nitrobenzamide and their expected IR absorption regions.

  • Secondary Amide: This is the most crucial group for validation. Look for a single, sharp N-H stretching band around 3300 cm⁻¹.[2] Additionally, two strong bands, the Amide I (primarily C=O stretch) near 1640 cm⁻¹ and the Amide II (a mix of N-H bend and C-N stretch) near 1540 cm⁻¹, are characteristic of secondary amides.[2][3]

  • Nitro Group: Aromatic nitro compounds display two very strong and easily identifiable absorptions.[4] The asymmetric NO₂ stretch appears between 1550-1475 cm⁻¹, and the symmetric stretch is found between 1360-1290 cm⁻¹.[5][6]

  • Aromatic Ring & Ether: The presence of the substituted benzene ring will generate several medium-intensity C=C stretching bands from 1600-1450 cm⁻¹. The aryl-alkyl ether linkage (Ar-O-CH₃) gives rise to a strong C-O stretching band, typically around 1250 cm⁻¹.

  • Cyclohexyl and Methoxy Groups: The aliphatic C-H bonds of the cyclohexyl and methoxy groups will produce strong stretching vibrations just below 3000 cm⁻¹, typically around 2930 cm⁻¹ and 2855 cm⁻¹.[7]

Experimental Protocol: A Robust ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires minimal to no sample preparation, making it ideal for rapid and reproducible analysis.[8][9] It works by passing an infrared beam through a high-refractive-index crystal (like diamond or germanium), creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal.[10][11]

G

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal. This spectrum is automatically subtracted from your sample spectra to remove interference from atmospheric CO₂ and water vapor.

  • Analyze Starting Material 1 (4-Methoxy-3-nitrobenzoic acid): Place a small amount of the solid starting material onto the ATR crystal. Apply pressure using the anvil to ensure good contact. Collect the spectrum. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

  • Analyze Starting Material 2 (Cyclohexylamine): Place a drop of the liquid amine onto the ATR crystal. Collect the spectrum. Clean the crystal as described in the previous step.

  • Analyze Product (N-cyclohexyl-4-methoxy-3-nitrobenzamide): Place a small amount of your purified, dry solid product onto the crystal. Apply pressure and collect the spectrum.

  • Data Interpretation: Overlay the three spectra (product and both starting materials) using the spectrometer's software. This visual comparison is the most powerful part of the validation.

Data Interpretation: A Comparative Analysis

The success of the synthesis is confirmed by identifying the disappearance of key reactant peaks and the appearance of characteristic product peaks.

Table 1: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational ModeStarting Material 1: 4-Methoxy-3-nitrobenzoic acid[12][13]Starting Material 2: Cyclohexylamine[14][15]Product: N-cyclohexyl-4-methoxy-3-nitrobenzamide (Expected)Validation Check
O-H Stretch (Carboxylic Acid) ~3000-2500 (very broad)-Absent ✓ Disappeared
N-H Stretch (Amine/Amide) -~3360, 3280 (two bands, primary amine)[16]~3300 (one band, secondary amide)[2]✓ Shifted/Changed
C-H Stretch (Aliphatic) ~2950 (methoxy)~2925, 2850~2930, 2855 (cyclohexyl + methoxy)Retained
C=O Stretch (Carbonyl) ~1690 (acid)-~1640 (Amide I)[3]✓ Shifted
N-H Bend -~1600 (primary amine)~1540 (Amide II)[2]✓ Appeared
NO₂ Asymmetric Stretch ~1530-~1525Retained
NO₂ Symmetric Stretch ~1350-~1350Retained
C-O Stretch (Ether) ~1250-~1250Retained

Discussion of Results:

A successful synthesis will yield a product spectrum where:

  • The extremely broad O-H absorption from the carboxylic acid is completely gone.

  • The two sharp N-H peaks of primary cyclohexylamine are replaced by a single, sharp N-H peak of a secondary amide around 3300 cm⁻¹.

  • The C=O stretch has shifted from ~1690 cm⁻¹ (acid) to a lower frequency around ~1640 cm⁻¹ (amide). This shift is a hallmark of amide formation.

  • A new, strong Amide II band appears around 1540 cm⁻¹.

  • The strong NO₂ stretches and the C-H aliphatic stretches are retained, confirming these parts of the molecule remained intact.

Comparison with Alternative Validation Methods

While IR spectroscopy is an excellent tool for rapid confirmation of functional group transformation, a comprehensive validation strategy, especially in a drug development context, often involves orthogonal techniques.[1][17]

Table 2: Comparison of Common Analytical Techniques for Synthesis Validation

TechniqueInformation ProvidedSpeed & CostSample RequirementKey AdvantageLimitation
FTIR Spectroscopy Functional group presence/absence.Very Fast (<5 min), Low CostVery Small (µg-mg), Non-destructiveExcellent for confirming reaction conversion and identifying major functional groups.[18]Provides limited information on molecular connectivity or stereochemistry.
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, connectivity, and stereochemistry.[19]Slower (15-60 min), Higher CostSmall (mg), Non-destructiveThe "gold standard" for unambiguous structure elucidation of organic molecules.Less sensitive to certain functional groups (e.g., nitro) and can be complex to interpret.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Fast (<10 min), Moderate CostVery Small (ng-µg), DestructiveConfirms the exact molecular weight of the target compound with high precision.Does not provide information on isomeric structures (e.g., ortho/meta/para).
Thin Layer Chromatography (TLC) Purity assessment and reaction monitoring.Very Fast (<10 min), Very Low CostVery Small (µg), DestructiveIdeal for quickly monitoring the progress of a reaction by comparing reactant and product spots.Provides no structural information; relies on comparison to standards.
Conclusion

FTIR spectroscopy stands as an indispensable first-line analytical technique for the validation of N-cyclohexyl-4-methoxy-3-nitrobenzamide synthesis. Its ability to quickly confirm the conversion of a carboxylic acid and an amine to an amide, through the clear disappearance and appearance of characteristic spectral bands, provides immediate and trustworthy feedback on the reaction's outcome. The ATR methodology, in particular, offers an efficient and robust workflow suitable for any research environment. While NMR and MS are essential for complete structural elucidation and confirmation of molecular weight, FTIR provides the foundational evidence that the intended chemical transformation has occurred, making it a cornerstone of synthetic chemistry validation.

References

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • Wikipedia. (2024). Attenuated total reflection. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General textbook reference, no direct link available)
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • CUNY Manifold. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Slideshare. (n.d.). IR and NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • ACS Publications. (2005). Organic Spectroscopy Laboratory: Utilizing IR and NMR in the Identification of an Unknown Substance. Journal of Chemical Education. Retrieved from [Link]

  • CUNY Manifold. (n.d.). Chapter 6 Structural Identification of Organic Compounds: IR and NMR Spectroscopy | Organic Chemistry I. Retrieved from [Link]

  • University of Crete. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validating N-cyclohexyl-4-methoxy-3-nitrobenzamide: A Comparative Analysis of Purity Assessment Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclohexyl-4-methoxy-3-nitrobenzamide (


) is a critical intermediate in the synthesis of phosphodiesterase inhibitors and other benzamide-based pharmacophores. In drug development, validating the bulk purity of such intermediates is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect inorganic salts or trapped solvents that skew stoichiometric calculations.

This guide provides the definitive Elemental Analysis (CHN) reference data for this compound and objectively compares it against modern alternatives (HRMS and qNMR), offering a decision framework for researchers requiring rigorous purity validation.

Part 1: Elemental Analysis Reference Data

The following data represents the theoretical baseline for


. For publication in top-tier journals (e.g., J. Org. Chem., J. Med.[1][2] Chem.), experimental values must fall within 

of these theoretical calculations.

Table 1: Theoretical Combustion Analysis Data | Element | Symbol | Count | Atomic Mass Contribution | Theoretical % (w/w) | Acceptable Range (


)  |
| :--- | :---: | :---: | :--- | :--- | :--- |
| Carbon  | C | 14 | 168.154 | 60.42%  | 60.02% – 60.82% |
| Hydrogen  | H | 18 | 18.144 | 6.52%  | 6.12% – 6.92% |
| Nitrogen  | N | 2 | 28.014 | 10.07%  | 9.67% – 10.47% |
| Oxygen  | O | 4 | 63.996 | 23.00%  | Not typically measured |
| Total  | - | - | 278.31  g/mol   | 100.00%  | - |

Expert Insight: Oxygen is rarely measured directly in organic combustion analysis; it is calculated by difference. If your C, H, and N values match, the Oxygen is assumed correct. However, if your totals are low (e.g., sum = 95%), you likely have inorganic contamination (silica, salts) which does not combust.

Part 2: Comparative Methodology (CHN vs. HRMS vs. qNMR)

Why choose one method over another? This comparison evaluates the three primary pillars of purity validation.

Table 2: Performance Comparison of Purity Assessment Methods

FeatureCombustion Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Bulk Purity (% composition)Molecular Identity (Exact Mass)Absolute Purity (w/w %)
Solvent Detection Indirect (Values deviate)Blind (Solvents are invisible)Excellent (Distinct peaks)
Inorganic Salts Indirect (Low total %)Blind (Ion suppression)Blind (Unless nuclei active)
Sample Req. High (2–5 mg, destructive)Low (<0.1 mg, non-destructive)Medium (5–10 mg, recoverable)
Throughput Slow (External vendor often req.)Fast (In-house LC-MS)Fast (In-house)
Publication Std. Gold Standard (Legacy)Accepted as surrogateAccepted with Internal Std.
Critical Analysis
  • Combustion Analysis (CHN): Remains the only method that proves the sample is "clean" in a bulk physical sense. If you have trapped dichloromethane (DCM) or ethyl acetate in your crystal lattice, your Carbon % will deviate significantly.

  • HRMS: Excellent for proving you made the molecule, but poor for proving how pure it is. A sample can be 80% pure (20% salt) and still give a perfect HRMS signal.

  • qNMR: The modern rival to CHN. By adding a certified internal standard (e.g., maleic acid), you can calculate absolute purity. However, it requires precise weighing and is susceptible to peak overlap.

Part 3: Experimental Protocols
A. Synthesis Context (The Source of Impurities)

To understand the analysis, one must understand the synthesis. This compound is typically synthesized via Schotten-Baumann conditions or acid chloride coupling.

  • Reaction: 4-methoxy-3-nitrobenzoyl chloride + Cyclohexylamine

    
     Product.
    
  • Common Contaminants:

    • Cyclohexylamine (Excess): Will inflate Nitrogen %.

    • Hydrochloric Acid (Byproduct): Will lower C/H/N percentages (dilution effect).

    • Solvents (EtOAc/Hexanes): Will shift Carbon %.

B. Preparation for Elemental Analysis (The "Drying" Protocol)

Most CHN failures are due to "wet" samples. Follow this protocol to ensure a passing result.

  • Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate. Add Hexanes dropwise until turbid. Cool to

    
     overnight. Filter crystals.
    
  • Vacuum Drying (Crucial):

    • Place sample in a vacuum pistol or desiccator.

    • Apply high vacuum (<0.1 mmHg).

    • Heat to

      
       (below melting point) for 12–24 hours.
      
    • Why? The cyclohexyl ring can trap non-polar solvents in the lattice. Standard air drying is insufficient.

  • Homogenization: Lightly crush the dried crystals with a spatula to ensure the 2mg sample taken for combustion is representative of the bulk.

C. Data Interpretation (Troubleshooting Guide)

If your result returns outside the


 range, use this diagnostic logic:
  • Scenario 1: Low C, Low H, Low N (Proportional Drop)

    • Diagnosis: Inorganic Contamination. You likely have Silica gel or Sodium Sulfate in the sample. These do not burn, effectively "diluting" the organic mass.

    • Fix: Filter a DCM solution of the product through a 0.2

      
       PTFE syringe filter.
      
  • Scenario 2: High C, High H

    • Diagnosis: Solvent Entrapment (Organic). You likely have trapped Ethyl Acetate or Hexanes.

    • Fix: Dry at higher temperature or under higher vacuum (see Protocol B).

  • Scenario 3: High N

    • Diagnosis: Trapped Amine. Excess cyclohexylamine formed a salt with the product or was not washed out.

    • Fix: Acid wash (1M HCl) followed by recrystallization.

Part 4: Visualization (Validation Workflow)

The following diagram illustrates the decision pathway for validating N-cyclohexyl-4-methoxy-3-nitrobenzamide, ensuring compliance with publication standards.

PurityValidation Start Crude Synthesized Product TLC_LCMS Preliminary Check (TLC / LC-MS) Start->TLC_LCMS Purification Recrystallization & Vacuum Drying Decision Select Validation Method Purification->Decision TLC_LCMS->Purification Confirm Identity Method_EA Combustion Analysis (CHN) Decision->Method_EA Standard Route Method_qNMR Quantitative NMR (qNMR) Decision->Method_qNMR Sample Limited Result_Pass Pass (+/- 0.4%) Method_EA->Result_Pass Result_Fail Fail (> 0.4% Dev) Method_EA->Result_Fail Publish Ready for Publication Method_qNMR->Publish If Purity >98% Result_Pass->Publish Analyze_Fail Diagnose Error: 1. Low Total = Inorganics 2. High C = Solvent Result_Fail->Analyze_Fail Analyze_Fail->Purification Reprocess

Figure 1: Decision matrix for purity validation. Note the feedback loop from "Fail" results back to purification, a critical step often skipped in early research.

References
  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. ACS Publications.[3] [Link]

  • Kuveke, R. E. H., et al. (2022).[3] An International Study Evaluating Elemental Analysis. Nature Chemistry.[3] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][4][5] Journal of Medicinal Chemistry.[2] [Link]

Sources

A Comparative Guide to the Structural Confirmation of N-cyclohexyl-4-methoxy-3-nitrobenzamide: The Definitive Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone. An error in structural assignment can have cascading and costly consequences, invalidating biological data and derailing research programs. For novel small molecules like N-cyclohexyl-4-methoxy-3-nitrobenzamide, a multi-faceted analytical approach is not just recommended; it is essential for building a robust, self-validating data package.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of N-cyclohexyl-4-methoxy-3-nitrobenzamide. While spectroscopic methods like NMR, Mass Spectrometry, and FT-IR provide critical pieces of the puzzle, we will demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for providing absolute, three-dimensional structural proof.

The Gold Standard: Single-Crystal X-ray Crystallography

While other techniques infer connectivity and composition, X-ray crystallography directly visualizes the atomic arrangement in space. It is the only technique that provides a definitive, three-dimensional model of the molecule, resolving any ambiguity in isomerism, conformation, and stereochemistry. Although a public crystal structure for N-cyclohexyl-4-methoxy-3-nitrobenzamide is not currently available in repositories like the Cambridge Structural Database (CSD), this section outlines the definitive workflow to obtain and interpret such data.[1][2][3]

Causality in Experimental Design: From Powder to Publication-Ready Structure

The entire process is a chain of cause and effect. The quality of the final structure is wholly dependent on the quality of the initial crystal. Therefore, the crystallization process is the most critical and often the most challenging step. The goal is to encourage molecules to slowly self-assemble into a highly ordered, three-dimensional lattice, which is a prerequisite for coherent diffraction of X-rays.

Experimental Protocol: X-ray Structure Determination
  • Crystal Growth (The Critical Step):

    • Objective: To obtain single, defect-free crystals of sufficient size (>0.1 mm in all dimensions).

    • Procedure:

      • Dissolve 10-20 mg of highly purified N-cyclohexyl-4-methoxy-3-nitrobenzamide in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexane mixture) in a clean vial. Purity is paramount, as impurities can inhibit crystallization.

      • Employ a slow evaporation technique. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks. The slow removal of solvent maintains the solution at a state of supersaturation, promoting gradual and orderly crystal growth.

      • Alternatively, use vapor diffusion. Place the vial containing the dissolved compound inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a suitable crystal and collect diffraction data using a diffractometer.

    • Procedure:

      • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.

      • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (T ≈ 100 K). This vitrifies the crystal, preventing damage from the X-ray beam and improving data quality.

      • Center the crystal on a goniometer within the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Bruker SMART APEX CCD area-detector).[4]

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The instrument software automatically controls the collection strategy to ensure complete data coverage.

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data and generate a final, validated 3D molecular model.

    • Procedure:

      • Data Integration: The collected images are processed to determine the position and intensity of each diffraction spot. This step also determines the unit cell dimensions and space group of the crystal.

      • Structure Solution: Using software like SHELXS, direct methods are applied to the intensity data to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.[4]

      • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL). This iterative process optimizes atomic positions and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

      • Validation: The final structure is validated using metrics like R-factor, goodness-of-fit, and by checking for any unresolved electron density. The final data is typically compiled into a Crystallographic Information File (CIF).

Workflow for X-ray Crystallography

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purified_Compound Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation / Vapor Diffusion) Purified_Compound->Crystal_Growth Single_Crystal Single Crystal (>0.1 mm) Crystal_Growth->Single_Crystal Mounting Mount & Cryo-cool Single_Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Diffraction_Data Raw Diffraction Images Diffractometer->Diffraction_Data Integration Integration & Scaling Diffraction_Data->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Refinement (Least-Squares) Solution->Refinement Validation Validation (CIF) Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray structure determination.

Orthogonal Techniques for Structural Verification

While crystallography is definitive, it is low-throughput and requires a high-quality crystal. Therefore, a suite of spectroscopic and spectrometric techniques is first employed to build confidence in the proposed structure. These methods are complementary, and their combined data should be fully consistent with the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[6][7] A full suite of 1D and 2D NMR experiments can map out the entire carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Weigh approximately 10-15 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[6]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC, HMBC) on a 400 MHz or higher field spectrometer. These experiments are crucial for establishing through-bond correlations.

Predicted NMR Data for N-cyclohexyl-4-methoxy-3-nitrobenzamide (in CDCl₃)

Technique Predicted Chemical Shift (ppm) Assignment & Rationale
¹H NMR ~8.2 - 8.5Aromatic H ortho to NO₂ and C=O
~7.8 - 8.1Aromatic H ortho to NO₂
~7.0 - 7.2Aromatic H ortho to OMe
~6.2 - 6.5 (broad s)Amide N-H
~4.0 - 4.1Methoxy (-OCH₃) protons
~3.8 - 4.0 (m)Cyclohexyl C-H attached to N
~1.1 - 2.0 (m)Remaining cyclohexyl protons
¹³C NMR ~164 - 166Amide Carbonyl (C=O)
~155 - 160Aromatic C attached to OMe
~148 - 150Aromatic C attached to NO₂
~125 - 140Other aromatic carbons
~56 - 57Methoxy (-OCH₃) carbon
~48 - 50Cyclohexyl C attached to N
~24 - 34Other cyclohexyl carbons
High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[8] Tandem MS (MS/MS) fragments the molecule, providing evidence for its constituent parts.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[9]

  • Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to find the protonated molecule [M+H]⁺. Select this ion for fragmentation and acquire the MS/MS spectrum.

Expected Mass Spectrometry Data

Analysis Expected m/z Interpretation
HRMS 293.1496Calculated for [C₁₅H₂₀N₂O₄ + H]⁺, confirming the molecular formula.
MS/MS ~195.04Fragment corresponding to the 4-methoxy-3-nitrobenzoyl cation.
~181.02Fragment corresponding to the 4-methoxy-3-nitrobenzoic acid.
~98.12Fragment corresponding to the cyclohexylamino cation.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[10][11]

Experimental Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact and collect the spectrum.

Expected FT-IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
~3300 - 3400N-H stretchSecondary Amide
~2850 - 2950C-H stretchCyclohexyl (aliphatic)
~1640 - 1680C=O stretchAmide I band[12]
~1510 - 1560N-O asymmetric stretchNitro group
~1510 - 1550N-H bendAmide II band[12]
~1340 - 1380N-O symmetric stretchNitro group
~1250 - 1280C-O stretchAryl ether (methoxy)

Comparative Analysis: Choosing the Right Tool

Each analytical technique provides unique and complementary information. The choice of which to use depends on the specific question being asked, the sample availability, and the required level of certainty.

Technique Information Provided Sample Requirement Strengths Limitations
X-ray Crystallography Absolute 3D structure, conformation, packingSingle crystal (~0.1 mm)Unambiguous, definitive proof of structureCrystal growth can be a major bottleneck; not high-throughput
NMR Spectroscopy Atomic connectivity, solution-state structure5-20 mg, solubleExcellent for detailed connectivity mappingCan be complex to interpret; insensitive to crystal packing
Mass Spectrometry Molecular formula (HRMS), fragmentation< 1 mg, solubleHigh sensitivity, confirms molecular weight and substructuresDoes not distinguish between isomers; no 3D information
FT-IR Spectroscopy Presence of functional groups< 1 mg, solid or solutionFast, simple, non-destructiveProvides limited structural information; not definitive alone
Decision Logic for Structural Confirmation

Decision_Logic Start Proposed Structure: N-cyclohexyl-4-methoxy- 3-nitrobenzamide MS Run HRMS Start->MS NMR Run 1D/2D NMR Start->NMR FTIR Run FT-IR Start->FTIR Check_MS Correct Molecular Formula? MS->Check_MS Check_Spectra NMR & FT-IR data consistent with proposed structure? NMR->Check_Spectra FTIR->Check_Spectra Check_MS->Check_Spectra Yes Re_evaluate Re-evaluate Structure or Synthesis Check_MS->Re_evaluate No High_Confidence High Confidence in Structure Check_Spectra->High_Confidence Yes Check_Spectra->Re_evaluate No XRAY Need Absolute Proof? (e.g., for filing, publication) High_Confidence->XRAY Grow_Crystals Grow Single Crystals XRAY->Grow_Crystals Yes Final_Structure Definitive 3D Structure Confirmed XRAY->Final_Structure No, confidence is sufficient Grow_Crystals->Final_Structure

Caption: Decision workflow for small molecule structure confirmation.

Conclusion

For N-cyclohexyl-4-methoxy-3-nitrobenzamide, a logical and robust analytical workflow begins with rapid, information-rich techniques. FT-IR confirms the presence of the required functional groups, high-resolution mass spectrometry validates the molecular formula, and a comprehensive set of NMR experiments establishes the precise atomic connectivity. Together, these methods build a very strong case for the proposed structure.

However, for absolute, indisputable proof required for regulatory filings, patent applications, or high-impact publications, single-crystal X-ray crystallography is the ultimate arbiter. It moves beyond inference to provide direct visualization, leaving no doubt as to the molecule's true three-dimensional form. By integrating all of these techniques, researchers can ensure the highest level of scientific integrity and confidence in their chemical matter.

References

  • Mizrahi, V., Koch, K.R., & Modro, T.A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36, 111-113.
  • Boykin, D. W. (1999). 17O NMR of benzamide derivatives: ground state torsion angle does not affect transmission of substituent effect by through. RSC Publishing. Available at: [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]

  • NanoReach (2023). FT-IR Spectroscopy for Characterization of Protein Secondary Structure. Medium. Available at: [Link]

  • ResearchGate (2025). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Available at: [Link]

  • ResearchGate. Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF. Available at: [Link]

  • ResearchGate. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Available at: [Link]

  • Spectralys Biotech. Fourier-Transform Infrared Spectroscopy. Available at: [Link]

  • Spectroscopy Letters (2006). FTIR and 1H NMR Spectral Study of 3-(Substituted Benzamido)-5,6,7,8-Tetrahydro-5,8-methanoiso-quinolines And Related Compounds. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Available at: [Link]

  • PMC (PubMed Central). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Available at: [Link]

  • Canadian Science Publishing (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47, 3611. Available at: [Link]

  • ACD/Labs. Faster, More Confident Structure Verification in Small Molecule R&D. Available at: [Link]

  • LCGC International (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. Available at: [Link]

  • Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • ResearchGate (2014). What is the best structure-based method for finding compounds with similar structures to other specific small molecules?. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). The mass spectrometry of nitrate esters and related compounds. Part II. Available at: [Link]

  • American Laboratory (2023). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. Available at: [Link]

  • PMC (PubMed Central). (E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide. Available at: [Link]

  • UMass Dartmouth | Claire T. Carney Library. Cambridge Structural Database. Available at: [Link]

  • Re3data.org. Cambridge Structural Database. Available at: [Link]

  • PMC (PubMed Central). N-(4-Hydroxy-3-methoxybenzyl)benzamide. Available at: [Link]

  • Maastricht University Library. CSD - Cambridge Structural Database. Available at: [Link]

  • Iowa Research Online. CCDC 2344717: Experimental Crystal Structure Determination. Available at: [Link]

  • BindingDB. BDBM94665. Available at: [Link]

  • CORE. The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Available at: [Link]

  • PubChemLite. N-cyclohexyl-4-methyl-3-nitrobenzamide (C14H18N2O3). Available at: [Link]

  • Rsc.org. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]

  • EPA. 3-Methoxy-N-methyl-4-nitrobenzamide Properties. Available at: [Link]

  • MDPI (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M958. Available at: [Link]

  • ResearchGate (2011). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Available at: [Link]

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Safety Operating Guide

N-cyclohexyl-4-methoxy-3-nitrobenzamide proper disposal procedures

[1]

Executive Summary & Immediate Action

Treat this compound as a Potentially Hazardous Research Chemical. As N-cyclohexyl-4-methoxy-3-nitrobenzamide is often a pharmaceutical intermediate (structurally related to kinase inhibitors), it lacks a specific, globally harmonized UN waste code.[1] Therefore, you must apply "Process Knowledge" under RCRA guidelines.[1]

Immediate Directive:

  • Do not dispose of down the drain.[1][2]

  • Do not mix with strong reducing agents (e.g., Hydrazine, LiAlH4) or strong bases in the waste stream.[1]

  • Default Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, we must understand its functional groups.[1] We are not just disposing of a name; we are managing the reactivity of its parts.[1]

Functional GroupHazard CharacteristicDisposal Implication
Nitro Group (-NO₂) Potential oxidizer; energetic decomposition if heated under confinement.[1]MUST be segregated from flammables and reducers to prevent exothermic runaway in waste drums.[1]
Benzamide Core Generally stable, but subject to hydrolysis in strong acid/base.[1]Avoid mixing with concentrated acids/bases to prevent pressure buildup from gas evolution (CO₂/NOₓ).[1]
Cyclohexyl Ring Lipophilic (fat-soluble).[1]High aquatic toxicity potential.[1] Zero-discharge to sewer systems is mandatory.[1]
Methoxy Group Electron-donating group.[1]Increases the electron density of the ring, potentially modifying reactivity but generally stable for disposal.[1]

Scientist's Note: While nitrobenzamides are generally stable at room temperature, the presence of the nitro group classifies this as a "High BTU" waste, making it an ideal candidate for fuel blending/incineration [1].[1]

Operational Disposal Workflows
Scenario A: Disposal of Pure Solid (Powder)

Context: Expired shelf-life or excess synthesis material.

  • Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N-cyclohexyl-4-methoxy-3-nitrobenzamide" (Do not use abbreviations).[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Primary Containment: Place the sealed jar into a secondary clear plastic bag (4-mil thickness) to contain any dust leakage.

  • Waste Stream: Designate for "Lab Pack - Incineration Only."

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: Compound dissolved in solvents like DMSO, DCM, or Methanol.

  • Segregation: Determine the solvent base.[1]

    • Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.[1]

    • Non-Halogenated (Methanol, DMSO, Ethyl Acetate): Use the Organic Solvent Waste stream.[1]

  • Concentration Limit: If the concentration of the nitro compound exceeds 10%, consider precipitating it out (if possible) to dispose of as solid waste, reducing the volume of "highly toxic liquid."[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong reducing agents (e.g., sodium borohydride residues).[1]

    • Why? Nitro groups can react violently with reducers, causing waste drums to over-pressurize [2].[1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place all contaminated solids in a clear, 6-mil polyethylene bag.

  • Tagging: Label as "Debris contaminated with Toxic Organics."

  • Disposal: Process as solid hazardous waste for incineration.[1]

Decontamination Protocol

If a spill occurs or glassware needs cleaning, water alone is ineffective due to the lipophilic cyclohexyl group.[1]

  • Solvent Wash: Rinse glassware/surfaces with Acetone or Ethanol first to solubilize the compound.[1] Collect this rinse as Organic Waste .

  • Surfactant Wash: Follow with a soap and water wash.[1][2][3]

  • Verification: A UV lamp (254 nm) can often detect residues of nitroaromatics on TLC plates; use this to spot-check glassware cleanliness if critical.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of N-cyclohexyl-4-methoxy-3-nitrobenzamide.

DisposalWorkflowStartWaste Generation:N-cyclohexyl-4-methoxy-3-nitrobenzamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidDebrisContaminated Debris(Gloves/Sharps)StateCheck->DebrisSolidPkgDouble Bag inHDPE ContainerSolid->SolidPkgSolventCheckIdentify Solvent BaseLiquid->SolventCheckDebrisPkg6-mil Poly Bag(Trace Contamination)Debris->DebrisPkgHaloHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(MeOH, DMSO)SolventCheck->NonHaloNo HalogensLabelingLabel: 'Toxic Organic Waste'Check IncompatibilitiesHalo->LabelingNonHalo->LabelingSolidPkg->LabelingDebrisPkg->LabelingFinalFinal Disposal:High-Temp IncinerationLabeling->Final

Figure 1: Decision matrix for segregating and packaging nitrobenzamide waste streams.

Regulatory & Compliance Codes (US Focus)

While this specific CAS may not be listed, you must classify it based on characteristics.

Regulatory BodyClassificationCode/Note
EPA (RCRA) Process Knowledge Likely D001 (if in flammable solvent) or Non-Regulated Hazardous Waste (if solid). Recommendation: Manage as Hazardous.
DOT (Shipping) Toxic Solid If shipping pure waste: UN 2811 , Toxic solids, organic, n.o.s.[4] (N-cyclohexyl-4-methoxy-3-nitrobenzamide), 6.1, PG III [3].[1]
OSHA Hazardous Chemical Irritant (Skin/Eye), Target Organ Toxicity (Respiratory) [4].[1]
Emergency Contingencies
  • Spill (Solid): Do not dry sweep (dust hazard).[1] Dampen with wet paper towels (water/acetone mix) to suppress dust, then scoop into a waste container.[1]

  • Spill (Liquid): Absorb with vermiculite or sand.[1] Do not use sawdust (combustible organic material + nitro compound = fire risk).[1]

  • Exposure:

    • Skin: Wash immediately with soap and water for 15 minutes.[1] The lipophilic nature means it will penetrate skin; do not use solvents on skin (increases absorption).[1]

    • Eyes: Flush for 15 minutes.

References
  • BenchChem. (2025).[1][5] An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Nitro-4-phenylmethoxybenzamide.[1][5] (Analogous compound handling). [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Methoxy-3-nitrobenzamide.[1][6] (Functional group reactivity data). [1]

  • Cole-Parmer. (n.d.).[1] Material Safety Data Sheet - 2,6-Difluoro-3-nitrobenzamide.[1][4] (DOT Classification for nitrobenzamides).[1]

  • New Jersey Department of Health. (n.d.).[1] Hazardous Substance Fact Sheet: Benzamide.[1][2][7]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.